molecular formula C7H11Cl3N2 B009893 3-(Aminomethyl)-5-chloroaniline dihydrochloride CAS No. 102677-75-8

3-(Aminomethyl)-5-chloroaniline dihydrochloride

Cat. No.: B009893
CAS No.: 102677-75-8
M. Wt: 229.5 g/mol
InChI Key: BXSBXNHFVUMBOZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-chloroaniline dihydrochloride is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. With the molecular formula C 7 H 9 ClN 2 and a molecular weight of 209.12, this compound serves as a versatile synthon, particularly due to its aromatic amine and benzylamine functional groups, which are amenable to further chemical modification . Research Applications and Value: This compound is primarily valued as a key intermediate in the synthesis of more complex molecules. Its structure makes it a potential precursor in Mannich reaction chemistry, a widely used method for the aminomethylation of compounds with active hydrogen atoms . The Mannich reaction is a cornerstone in medicinal chemistry for creating bioactive molecules, including derivatives of 8-hydroxyquinoline, which have been studied for their diverse pharmacological activities such as antifungal, anticancer, and neuroprotective effects . Researchers can utilize this compound to introduce a chlorinated aniline moiety into potential drug candidates, agrochemicals, and functional materials. Handling and Safety: This product is provided as a dihydrochloride salt, which may offer improved stability and handling properties. As with all chemicals of this nature, proper safety precautions must be observed. Refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Note: This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(aminomethyl)-5-chloroaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c8-6-1-5(4-9)2-7(10)3-6;;/h1-3H,4,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSBXNHFVUMBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541524
Record name 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102677-75-8
Record name 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(Aminomethyl)-5-chloroaniline dihydrochloride , a bifunctional heterocycle building block critical in modern medicinal chemistry.

Executive Summary & Molecule Identity

This compound is a high-value pharmacophore scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structural uniqueness lies in its heterobifunctionality : it possesses two distinct primary amine groups—an aromatic aniline and an aliphatic benzylamine—separated by a rigid benzene core substituted with a chlorine atom.

This duality allows for orthogonal functionalization, enabling chemists to grow molecules in two distinct vectors with precise regio-control. The chlorine substituent provides a third vector for palladium-catalyzed cross-coupling, making this a "tri-vector" scaffold.

Chemical Identity Table
PropertyData
CAS Number (Free Base) 683740-35-4
CAS Number (2HCl Salt) 102677-75-8 (Generic/Analogous)
IUPAC Name This compound
Molecular Formula C₇H₉ClN₂[1][2] · 2HCl
Molecular Weight 156.61 (Free Base) / 229.53 (Salt)
SMILES ClC1=CC(CN)=CC(N)=C1.Cl.Cl
Appearance Off-white to pale beige hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Toluene

Physicochemical Profile & Electronic Structure

Understanding the electronic environment is prerequisite to controlling the reactivity of this molecule.

Ionization & Acidity (pKa)

The molecule exists as a dication in its stable commercial form. Upon neutralization, the two amine groups display vastly different basicities due to the electronic effects of the aromatic ring.

  • Site A: Benzylamine (-CH₂NH₂):

    • Nature: Aliphatic primary amine.

    • Predicted pKa: ~8.9 – 9.2.

    • Reactivity: High nucleophilicity; acts as a "hard" nucleophile.

    • Electronic Effect: The meta-chloro group exerts a weak inductive electron-withdrawing effect (-I), slightly lowering the pKa compared to benzylamine (9.5).

  • Site B: Aniline (-NH₂):

    • Nature: Aromatic primary amine.

    • Predicted pKa: ~3.4 – 3.7.

    • Reactivity: Low nucleophilicity; requires catalysis or strong electrophiles.

    • Electronic Effect: The lone pair is delocalized into the π-system. The 3-chloro substituent (electron-withdrawing) further deactivates the ring, reducing basicity compared to aniline (4.6).

Lipophilicity
  • LogP (Free Base): ~0.7 (Predicted).

  • LogD (pH 7.4): Lower (due to partial protonation of the benzylamine).

  • Implication: As a fragment, it falls well within the "Rule of 3" for fragment-based design (MW < 300, LogP < 3), making it an ideal starting point for library expansion.

Synthetic Utility & Chemoselectivity

The core value of this scaffold is the ability to differentiate between the two amines without requiring protection/deprotection steps, provided the correct conditions are used.

Chemoselective Acylation (The "pH Switch")

In a competition reaction with an electrophile (e.g., acyl chloride or NHS-ester), the benzylamine is kinetically and thermodynamically the dominant nucleophile due to its higher pKa and lack of resonance delocalization.

  • Scenario 1: Stoichiometric Electrophile (1.0 eq) at pH > 9

    • Result: Exclusive functionalization of the benzylamine .

  • Scenario 2: Forcing Conditions (Excess Electrophile, Heat)

    • Result: Bis-functionalization (both amines react).[3]

Orthogonal Reactivity Logic

The following diagram illustrates the logical flow for selectively functionalizing this scaffold.

ReactivityLogic Start 3-(Aminomethyl)-5-chloroaniline (Dihydrochloride) Base Neutralization (Na2CO3 / NaOH) Start->Base Liberate Salt Inter Free Base Intermediate Base->Inter PathA Route A: Nucleophilic Substitution (Mild Electrophile) Inter->PathA High pKa Amine Reacts First PathB Route B: Pd-Catalyzed Coupling (Buchwald-Hartwig) Inter->PathB Requires Activation or Protection of Alkyl Amine ProdA Product A: Benzylamine Functionalized (Aniline Free) PathA->ProdA ProdB Product B: Aniline Functionalized (Benzylamine Free) PathB->ProdB

Figure 1: Chemoselective functionalization pathways based on amine basicity and catalyst choice.

The "Third Vector": Chlorine Displacement

The chlorine atom at position 5 is not inert. It serves as a handle for:

  • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to install biaryl systems.

  • Buchwald-Hartwig Amination: Introducing a third amine (requires highly active precatalysts like BrettPhos or RuPhos due to the deactivating nature of the existing amino groups).

Synthesis & Manufacturing Routes

For researchers needing to synthesize or scale up this material, the most robust route avoids the instability of free-base intermediates by maintaining acid protection until the final step.

Recommended Laboratory Synthesis (Reduction Route)

This route ensures the preservation of the halogen (Cl) while reducing the nitrogen-containing precursors.

  • Starting Material: 3-Chloro-5-nitrobenzonitrile .

  • Step 1: Nitro Reduction: Selective reduction of the nitro group using Iron (Fe) powder in NH₄Cl or SnCl₂/HCl. Note: Avoid catalytic hydrogenation (H₂/Pd-C) to prevent dechlorination.

  • Step 2: Nitrile Reduction: Reduction of the nitrile to the benzylamine using Borane-THF (BH₃·THF) or Cobalt chloride/Sodium borohydride (CoCl₂/NaBH₄).

  • Step 3: Salt Formation: Treatment with anhydrous HCl in Dioxane/Ether to precipitate the stable dihydrochloride salt.

SynthesisRoute SM 3-Chloro-5-nitrobenzonitrile Step1 Step 1: Nitro Reduction (Fe / NH4Cl or SnCl2) SM->Step1 Inter1 3-Amino-5-chlorobenzonitrile Step1->Inter1 Step2 Step 2: Nitrile Reduction (BH3·THF or CoCl2/NaBH4) Inter1->Step2 Selective Reduction Final 3-(Aminomethyl)-5-chloroaniline Dihydrochloride Step2->Final HCl/Dioxane

Figure 2: Step-wise synthesis preserving the aryl-chloride bond.

Experimental Handling Protocol

Storage & Stability
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C or 4°C .

  • Oxidation: The free aniline is prone to oxidation (browning) upon exposure to air. Always handle the free base under Nitrogen or Argon.

Standard Neutralization Protocol (For Coupling Reactions)

To use the salt in organic synthesis (e.g., amide coupling):

  • Suspend the dihydrochloride salt in the reaction solvent (DCM or DMF).

  • Add 2.5 - 3.0 equivalents of a tertiary amine base (DIPEA or TEA).

  • Stir for 15 minutes to ensure full deprotonation of the benzylamine (and partial deprotonation of the aniline HCl).

  • Add the electrophile dropwise at 0°C to maximize selectivity for the benzylamine.

Applications in Drug Discovery

Kinase Inhibitors

This scaffold is frequently used to target the ATP-binding pocket of kinases.

  • Aniline Role: Forms hydrogen bonds with the "hinge region" of the kinase.

  • Benzylamine Role: Extends into the "solvent-exposed region" or "ribose pocket," improving solubility and pharmacokinetic properties.

  • Chlorine Role: Fills hydrophobic pockets (gatekeeper residues) to improve potency and selectivity.

PROTAC Linkers

The molecule serves as a rigid, minimal-length linker in Proteolysis Targeting Chimeras (PROTACs). The rigidity of the benzene ring reduces the entropic penalty of binding compared to flexible alkyl chains, while the two amines allow for facile attachment of the E3 ligase ligand and the Warhead.

References

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). 3-Chlorobenzylamine Properties and Analogues. Merck KGaA. Link

  • BenchChem. (2025).[4] Reactivity of 3-Amino-2-chlorobenzylamine and Analogues. Link

  • ChemicalBook. (2024). Synthesis and Applications of Chloroaniline Derivatives. Link

  • Organic Chemistry Portal. (2013). Synthesis of Amino-isoxazoles and Aniline Derivatives. Link

Sources

Molecular weight and formula of 3-(Aminomethyl)-5-chloroaniline 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Handling Protocols

Executive Summary

3-(Aminomethyl)-5-chloroaniline dihydrochloride is a bifunctional organochloride building block characterized by two chemically distinct amine centers: a primary aliphatic amine (benzylamine type) and a primary aromatic amine (aniline type).[1] This structural duality allows for highly selective orthogonal functionalization, making it a critical scaffold in the synthesis of kinase inhibitors, peptidomimetics, and fragment-based drug discovery (FBDD) libraries.

The dihydrochloride salt form (2HCl) is preferred over the free base due to enhanced stability, crystallinity, and water solubility, though it introduces specific handling requirements regarding hygroscopicity and acidity.

Physicochemical Specifications

Identity & Stoichiometry

The following data represents the theoretical and calculated values for the dihydrochloride salt.

PropertySpecification
IUPAC Name This compound
Base CAS Number 683740-35-4 (Note: Salt often indexed under base CAS)
Chemical Formula C₇H₁₁Cl₃N₂ (Salt) / C₇H₉ClN₂ (Base)
Molecular Weight 229.53 g/mol (Salt) / 156.61 g/mol (Base)
Appearance White to off-white crystalline powder
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Molecular Weight Breakdown (Stoichiometric Verification)

To validate the exact mass for analytical applications (e.g., LC-MS preparation), the contribution of each element is detailed below using standard atomic weights.

ComponentElementCountAtomic Wt.Subtotal
Base Scaffold Carbon (C)712.01184.077
Hydrogen (H)91.0089.072
Nitrogen (N)214.00728.014
Chlorine (Cl)135.45035.450
Counterions Hydrogen (H)21.0082.016
Chlorine (Cl)235.45070.900
Total 229.529 g/mol

Critical Analytical Note: Due to the presence of three chlorine atoms in the salt (1 covalent, 2 ionic), the Mass Spectrum will exhibit a distinct isotopic pattern. The molecular ion in positive mode ESI will typically show the protonated base


 m/z (monoisotopic, 

), with a significant

peak at 159.05 due to the natural abundance of

.

Structural Analysis & Protonation Logic

The utility of this molecule lies in the significant pKa difference between its two nitrogen centers. Understanding this is crucial for selective synthesis and storage.

pKa Differential
  • Aliphatic Amine (Aminomethyl): High basicity (

    
    ).[1] In the 2HCl salt, this site is fully protonated and stable.
    
  • Aromatic Amine (Aniline): Low basicity (

    
    ).[1] The electron-withdrawing chlorine at the 5-position further reduces the basicity of the aniline nitrogen.[1] While protonated in the 2HCl salt, this proton is labile and easily lost in weak buffers.
    
Dissociation Pathway Diagram

The following diagram illustrates the stepwise deprotonation, which dictates the order of reactivity during synthesis.

ProtonationLogic cluster_legend Reactivity Implication Salt 2HCl Salt Form (Fully Protonated) pH < 2 Mono Monohydrochloride (Aniline free base) pH ~ 4-7 Salt->Mono Loss of Aniline H+ (First Eq. Base) Base Free Base (Both amines free) pH > 10 Mono->Base Loss of Benzyl H+ (Second Eq. Base) Note The aliphatic amine is more nucleophilic but harder to deprotonate.

Figure 1: pH-dependent speciation. The aniline nitrogen deprotonates first, allowing for selective manipulation if pH is carefully controlled.[1]

Synthetic Utility & Protocols

Selective Functionalization Strategy

Researchers often require differentiation between the two amines.[1] The "2HCl" nature implies that a neutralization step is required before nucleophilic attacks can occur.

Protocol: Selective Boc-Protection of the Aliphatic Amine

Because the aliphatic amine is more nucleophilic (once deprotonated), it can be selectively protected over the aniline, but the pH must be managed to ensure the aliphatic amine is free while the aniline remains less reactive due to electronic deactivation.[1]

  • Dissolution: Dissolve 1.0 eq of 3-(Aminomethyl)-5-chloroaniline 2HCl in Methanol/DCM (1:1).

  • Neutralization (Controlled): Add 2.1 eq of Triethylamine (TEA) at 0°C.

    • Why? You need to strip both HCl molecules to free the nucleophiles.

  • Addition: Add 0.95 eq of Boc-anhydride (

    
    ) dropwise at 0°C.
    
    • Mechanism:[1][2][3] The aliphatic amine (primary alkyl) reacts significantly faster than the electron-deficient chloroaniline.[1]

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with weak citric acid (removes fully basic side products), dry over

    
    .
    
Synthetic Workflow Diagram

SynthesisTree Start 3-(Aminomethyl)-5-chloroaniline 2HCl PathA Path A: Selective Protection (Boc-anhydride, 0°C) Start->PathA PathB Path B: Sandmeyer/Halogenation (NaNO2, HCl, CuBr) Start->PathB PathC Path C: Reductive Amination (Aldehyde, NaBH(OAc)3) Start->PathC ProdA N-Boc-3-(aminomethyl)-5-chloroaniline (Aniline free for coupling) PathA->ProdA ProdB 3-Bromo-5-(aminomethyl)-chlorobenzene (Via Diazonium) PathB->ProdB ProdC Secondary Amine Formation (Preferential at Aliphatic N) PathC->ProdC

Figure 2: Common synthetic divergence points. Path A is the most common route for generating scaffold libraries.[1]

Analytical Characterization (QC)

To verify the integrity of the 2HCl salt, the following analytical methods are recommended.

Chloride Content Titration (Silver Nitrate)

Since the molecule is a dihydrochloride, verifying the counterion stoichiometry is a robust purity check.

  • Method: Potentiometric titration with 0.1 M

    
    .[1]
    
  • Expected Result: Two equivalents of chloride per mole of base.[1]

  • Calculation:

    
    
    Theoretical Cl content (ionic) = 
    
    
    
    . Note: The covalent aromatic chlorine is stable and will not react under standard titration conditions.[1]
NMR Expectations (DMSO-d6)
  • Aliphatic Protons (-CH2-): Singlet or doublet (if coupling to NH) around

    
     4.0 ppm.[1]
    
  • Aromatic Protons: Three distinct signals in the range of

    
     6.5 - 7.5 ppm (pattern depends on exact solvent stacking, typically s, s, s or small coupling due to meta-substitution).[1]
    
  • Ammonium Protons: Broad singlets.[1] The aliphatic

    
     will appear downfield (
    
    
    
    8.0+ ppm), while the anilinium
    
    
    may be very broad or exchange with water.[1]

Safety & Handling (MSDS Summary)

  • Hazards:

    • H314: Causes severe skin burns and eye damage (due to acidity of 2HCl upon hydrolysis).

    • H302: Harmful if swallowed (aniline derivative toxicity).[1]

  • Storage:

    • Hygroscopic: Store in a desiccator or under inert gas (Argon/Nitrogen).[1]

    • Temperature: 2-8°C recommended to prevent slow oxidation (browning) of the aniline moiety.[1]

References

  • PubChem Database. 3-(Aminomethyl)-5-chloroaniline Compound Summary.[1] National Center for Biotechnology Information.[1] Accessed 2024.[4] Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on aniline solubility and salt selection). Link

  • Sigma-Aldrich/Merck. Material Safety Data Sheet: Aniline Hydrochloride Derivatives.[1] (General safety protocols for chloroaniline salts). Link

  • Fisher Scientific. 3-(Aminomethyl)-5-chloroaniline (~90%) Product Page.[1][5] (Source for CAS verification). Link

Sources

Technical Guide: Solubility Profiling of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for handling 3-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS 683740-35-4 for free base; salt forms vary). As a dual-amine dihydrochloride salt, this compound exhibits distinct solubility behaviors driven by ionic dissociation in water versus dipolar aprotic solvation in DMSO.

Core Insight: The dihydrochloride salt form transforms a lipophilic chloroaniline core into a highly polar ionic solid. While this maximizes aqueous solubility, it introduces significant challenges in DMSO regarding hygroscopicity and "proton inventory" management. This guide details the mechanistic basis for these behaviors and provides self-validating protocols for stock solution preparation.

Physicochemical Profile & Mechanistic Basis

To predict and optimize solubility, we must first analyze the ionization profile of the molecule.

Structural Analysis

The molecule consists of a benzene core with three key functional groups:[1]

  • Aniline Amine (Pos 1): A weak base. Electron-withdrawing chlorine (Pos 5) reduces its pKa.

  • Benzylamine (Pos 3): A primary aliphatic amine. Highly basic.

  • Chloride Substituent (Pos 5): Increases lipophilicity (LogP) of the neutral form but is overridden by the salt form.

pKa and Ionization State

Based on structural analogs (3-chloroaniline and 3-chlorobenzylamine), the estimated dissociation constants are:

Functional GroupEstimated pKaState in 2HCl SaltImpact on Solubility
Benzylamine (-CH₂NH₂) ~8.8 – 9.0Fully Protonated (-CH₂NH₃⁺)Primary driver of aqueous solubility.
Aniline (-NH₂) ~3.5Protonated (-NH₃⁺)Protonated only in strong acid/salt form.

Implication: The dihydrochloride salt (2HCl) contains two cationic centers . This high charge density disrupts the crystal lattice, making the compound highly soluble in high-dielectric solvents (Water) but potentially slower to dissolve in lower-dielectric organic solvents (DMSO) compared to the free base.

Solubility in Water (Aqueous Media)[2][3]

Mechanism of Solvation

In water (


), the high dielectric constant shields the electrostatic attraction between the organic dication and the chloride anions. The hydration energy of the ammonium groups exceeds the crystal lattice energy, leading to rapid dissolution.
Expected Behavior[4]
  • Solubility: High (>50 mg/mL is typical for diamine dihydrochlorides).

  • pH Effect: Dissolution will generate a significantly acidic solution (pH < 4) due to the hydrolysis of the weak aniline hydrochloride and the strong acidity of the free protons associated with the salt.

  • Stability: Acidic pH protects the aniline group from oxidation (browning), which is common in neutral/basic solutions of chloroanilines.

Protocol: Aqueous Solubility Profiling

This protocol determines the thermodynamic solubility limit.

  • Preparation: Weigh 10 mg of compound into a clear glass vial.

  • Stepwise Addition: Add HPLC-grade water in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for "schlieren" lines (dissolution trails) or residual solid.

  • pH Check: Once dissolved, spot 2 µL onto pH paper. Expect Red/Orange (Acidic).

  • Buffer Warning: Do not dissolve directly into phosphate-buffered saline (PBS) at high concentrations (>10 mM). The buffering capacity may be overwhelmed, or the sudden pH jump could deprotonate the aniline (pKa ~3.5), potentially reducing solubility or causing precipitation of the monohydrochloride species.

Solubility in DMSO (Organic Stock)[2][5]

Mechanism of Solvation

DMSO (


) is a polar aprotic solvent. It solvates cations (the ammonium groups) well via its oxygen lone pairs but solvates anions (chloride) poorly.
  • The Challenge: While soluble, the lack of anion solvation means the chloride ions are "naked" and highly reactive. Furthermore, the protons on the dihydrochloride are not "buffered" by water, making the DMSO solution extremely acidic (super-acidic behavior in non-aqueous media).

Hygroscopicity & The "Water Trap"

Critical Risk: DMSO is hygroscopic.[2] A 2HCl salt is also hygroscopic. If the DMSO stock absorbs atmospheric moisture, water molecules will cluster around the chloride ions. This can paradoxically decrease solubility over time (salting out) or induce hydrolysis.

Protocol: DMSO Stock Preparation (100 mM)

Standard procedure for High-Throughput Screening (HTS) or cryo-storage.

  • Calculation: Calculate volume for 100 mM (e.g., for 10 mg [MW ~229.5 g/mol for 2HCl], add ~435 µL DMSO).

  • Vessel: Use an amber glass vial with a PTFE-lined cap. Avoid polystyrene (DMSO incompatible).

  • Solvent: Use Anhydrous DMSO (sealed under argon/nitrogen if possible).

  • Dissolution: Add DMSO. Vortex vigorously.

    • Note: Dissolution may be endothermic (solution cools down). If dissolution is slow, warm gently to 37°C in a water bath. Sonication is permitted (30-second bursts).

  • Storage: Aliquot immediately to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Comparative Analysis: Water vs. DMSO[7]

FeatureWater (Aqueous)DMSO (Anhydrous)
Solubility Limit Very High (Likely >50 mM)High (Likely >20 mM)
Dissolution Speed InstantaneousModerate (May require warming)
Solution pH Acidic (pH 2-4)N/A (Protons are unbuffered)
Stability Good (Acid stabilizes aniline)Good (if kept dry)
Cell Culture Use Direct addition possible (check pH)Must dilute <0.5% v/v (cytotoxicity)
Freezing Point 0°C (Expands)18.5°C (Solidifies at RT)
Primary Risk pH shock upon dilutionWater absorption / Precipitation

Experimental Workflow (Decision Logic)

The following diagram outlines the logical flow for selecting the solvent and troubleshooting precipitation events.

SolubilityWorkflow Start Start: 3-(Aminomethyl)-5-chloroaniline 2HCl Goal Define Goal Start->Goal HTS HTS / Compound Library (Long-term Storage) Goal->HTS Stock Storage BioAssay Immediate Bioassay (Cell/Enzyme) Goal->BioAssay Immediate Use DMSO_Path Dissolve in Anhydrous DMSO (Target: 10-100 mM) HTS->DMSO_Path Water_Path Dissolve in HPLC Water (Target: <50 mM) BioAssay->Water_Path Check_Clear Is Solution Clear? DMSO_Path->Check_Clear Water_Path->Check_Clear Success_DMSO Aliquot & Freeze (-20°C) Protect from Moisture Check_Clear->Success_DMSO Yes (DMSO) Success_Water Check pH -> Neutralize if needed Use Immediately Check_Clear->Success_Water Yes (Water) Heat_Sonicate Gentle Heat (37°C) + Sonication Check_Clear->Heat_Sonicate No (Cloudy) Dilute Dilute Concentration Check_Clear->Dilute Still Cloudy Heat_Sonicate->Check_Clear

Caption: Decision matrix for solvent selection and troubleshooting based on application (Storage vs. Immediate Assay).

Troubleshooting & Best Practices

The "Crash-Out" Phenomenon

Scenario: You dilute a 100 mM DMSO stock into an aqueous buffer (e.g., PBS pH 7.4), and a precipitate forms. Cause:

  • Common Ion Effect: PBS contains high [Cl⁻]. Adding the dihydrochloride adds more Cl⁻.

  • pH Shock: The buffer neutralizes the acidic protons. The molecule converts from the highly soluble Dication (

    
    ) to the Monocation (
    
    
    
    ) or Neutral (
    
    
    ) form. The neutral form of chloroanilines is poorly soluble in water. Solution:
  • Dilute slowly with vortexing.

  • Keep the final concentration below the solubility limit of the neutral species (likely <100 µM in neutral buffer).

Color Changes
  • Pink/Brown Tint: Indicates oxidation of the aniline amine.

  • Prevention: Store stocks in the dark. For aqueous solutions, ensure they remain acidic until the moment of use.

Handling Dihydrochlorides

Always account for the molecular weight of the salt (MW_salt = MW_freebase + 2 * 36.46). Failure to adjust for the salt weight is the #1 cause of concentration errors in potency assays.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7932, 3-Chloroaniline (Analogous Core). Retrieved February 20, 2026 from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77802, 3-Chlorobenzylamine (Analogous Side Chain). Retrieved February 20, 2026 from [Link]

Sources

3-(Aminomethyl)-5-chloroaniline dihydrochloride SMILES and InChI strings

[1][2]

Executive Summary

3-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS: 102677-75-8) is a high-value bifunctional building block used extensively in medicinal chemistry.[1][2] Its structural utility lies in the orthogonal reactivity of its two amino groups: the aromatic aniline amine (low basicity, nucleophilic in specific conditions) and the aliphatic benzylamine (high basicity, highly nucleophilic).

This guide provides a comprehensive technical analysis of this scaffold, detailing its informatics, synthesis logic, handling protocols, and applications in fragment-based drug discovery (FBDD) and PROTAC linker design.

Part 1: Chemical Identity & Informatics[1][2][3][4]

Precise identification is critical for database integration and intellectual property filings. The following strings represent the dihydrochloride salt form.

Core Identifiers
ParameterValue
IUPAC Name This compound
Common Name (3-Amino-5-chlorophenyl)methanamine dihydrochloride
CAS Number 102677-75-8 (Salt); 683740-35-4 (Free Base)
Molecular Formula C₇H₁₁Cl₃N₂ (C₇H₉ClN₂[1][2] · 2HCl)
Molecular Weight 229.53 g/mol
Informatics Strings

SMILES (Canonical):

InChI:

InChIKey:

Part 2: Structural Analysis & Synthesis Logic[1][2]

The "Bifunctional" Advantage

The molecule features a meta-substitution pattern that prevents steric interference between the two functional handles.[2]

  • Aniline (-NH₂): Electron-deficient due to the electron-withdrawing Chlorine at position 5.[1][2] It requires catalysis (e.g., Buchwald-Hartwig) or highly electrophilic partners for functionalization.

  • Benzylamine (-CH₂NH₂): A primary aliphatic amine.[1] It is highly reactive toward acyl chlorides, isocyanates, and aldehydes (reductive amination).

Retrosynthetic Pathway

The synthesis typically circumvents the over-reduction of the aromatic ring while selectively reducing a nitrile precursor.[2] The preferred route utilizes 3-amino-5-chlorobenzonitrile as the key intermediate.[2]

Diagram 1: Synthesis Workflow

Caption: Selective reduction strategy preserving the aryl-chloride bond while converting the nitrile to a primary amine.[1][2]

SynthesisPathStart3-Amino-5-chlorobenzonitrile(Precursor)InterBoron-Amine Complex(Intermediate)Start->InterReflux, 4hReagentBorane-THF Complex(Selective Reductant)Reagent->InterWorkupMeOH / HCl Quench(Deprotection)Inter->WorkupAcid HydrolysisProduct3-(Aminomethyl)-5-chloroaniline . 2HCl(Target Salt)Workup->ProductCrystallization

Synthesis Protocol (Expert Commentary)
  • Why Borane-THF? Unlike catalytic hydrogenation (Pd/C + H₂), which risks dehalogenation (removing the Chlorine atom), Borane-THF chemoselectively reduces the nitrile to the amine without touching the aryl chloride 3.

  • Salt Formation: The free base is an oil prone to oxidation. Converting to the dihydrochloride salt using anhydrous HCl in dioxane/ether precipitates a stable, crystalline solid.

Part 3: Handling & Analytical Protocols

Handling Hygroscopic Salts

The dihydrochloride form is hygroscopic. Exposure to ambient moisture will cause the solid to clump and eventually deliquesce, altering stoichiometry during weighing.

Standard Operating Procedure (SOP):

  • Storage: Store at -20°C in a desiccator under Argon.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precision <10 mg.

  • Dissolution: Dissolve in DMSO or Water for biological assays. Avoid non-polar solvents (Hexane/DCM) as the salt is insoluble.

Analytical Validation (QC)

To validate batch purity, a specific HPLC-MS workflow is required to detect potential de-chlorinated impurities.

Diagram 2: Analytical Decision Tree

Caption: Quality Control workflow distinguishing the target molecule from common synthesis impurities.

QC_WorkflowSampleRaw Sample(Dihydrochloride Salt)DissolveDissolve in D2O (NMR)or MeOH:H2O (LCMS)Sample->DissolveNMR1H NMR AnalysisDissolve->NMRLCMSLC-MS AnalysisDissolve->LCMSCheck1Aromatic Region(3 Protons?)NMR->Check1Check2Mass Peak(m/z 157 [M+H]+)LCMS->Check2PassPASS: Release BatchCheck1->PassYes (Singlets)FailFAIL: ReprocessCheck1->FailNo (Multiplets/Impurity)Check2->PassYesCheck2->FailNo (e.g. 123 m/z)

Analytical Data Reference
  • ¹H NMR (D₂O): Expect singlet/multiplet patterns in the aromatic region (6.5 - 7.5 ppm) integrating to 3 protons.[1] The benzylic -CH₂- appears as a singlet around 4.0 ppm.[1][2]

  • MS (ESI+): The parent ion for the free base is 156.05. Expect [M+H]⁺ at 157.1 m/z . The characteristic Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) must be visible to confirm the halogen presence 4.

Part 4: Applications in Drug Discovery[1][2]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged fragment."[1][2] The aniline motif often binds to the hinge region of kinase enzymes, while the aminomethyl group extends into the solvent front, improving solubility and providing a vector for growing the molecule.[2]

PROTAC Linker Chemistry

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigidifying linker.

  • Mechanism: The aniline can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the benzylamine is coupled to the target protein ligand via an alkyl chain. The chloro-substituent modulates the lipophilicity (LogP) and metabolic stability of the linker region.[1][2]

References

  • PrepChem. Synthesis of 3-chloroaniline and related derivatives via selective reduction. Retrieved from 3

  • PubChemLite. this compound (C7H9ClN2) - Structural Information & Mass Spectrometry Data.[2] Retrieved from 4[5][6]

  • Fisher Scientific. 3-(Aminomethyl)-5-chloroaniline (~90%), TRC 10 mg | Buy Online.[2][7] Retrieved from 7

Thermodynamic Characterization of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Characterization Protocol

Audience: Pharmaceutical Process Chemists, Solid-State Scientists, and Pre-formulation Researchers. Version: 1.0 (Current as of 2026)

Part 1: Executive Summary & Molecular Identity

3-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS: 683740-35-4 for free base; specific salt forms often vary in registry) is a bifunctional building block utilized in the synthesis of next-generation kinase inhibitors and high-performance polymers. Its structure features two distinct amine centers—an aromatic aniline and an aliphatic benzylamine—rendering its thermodynamic behavior complex compared to mono-functional anilines.

The Data Gap: Unlike commodity chemicals (e.g., Aniline HCl), specific thermodynamic datasets (solubility isotherms, heat capacity


) for this specific isomer are not standardized in public repositories. This guide serves as a foundational protocol to predict, measure, and model these missing properties , ensuring robust process scaling.
Molecular Specifications
PropertySpecificationNotes
Formula

Free base (

) + 2HCl
MW ~229.53 g/mol Significant increase over free base (156.61 g/mol )
pKa (Calc.)

;

Confirms stable dihydrochloride formation.
H-Bond Donors 5 (3 from

, 2 from

)
High lattice energy expected.
Predicted LogP < 0 (Highly Polar)Partitioning strongly favors aqueous/polar phases.

Part 2: Solid-State Thermodynamics & Thermal Stability

The thermodynamic stability of the dihydrochloride salt is governed by the crystal lattice energy, which is significantly higher than that of the free base due to ionic interactions.

Thermal Behavior Predictions

Based on structural analogues (e.g., m-xylylenediamine dihydrochloride, 3-chloroaniline HCl), the following behavior is the baseline for experimental verification:

  • Melting Point (

    
    ):  Expected range >240°C  (with decomposition). Unlike the free base (which likely melts <100°C), the dihydrochloride lattice is stabilized by extensive chloride bridging.
    
  • Decomposition Pathway:

    • Stage 1 (

      
      ):  Loss of lattice HCl (Dehydrochlorination). The weaker anilinium-HCl bond typically breaks first.
      
    • Stage 2 (

      
      ):  Oxidative degradation of the organic core.
      
Hygroscopicity & Phase Changes

Dihydrochloride salts of benzylamines are notoriously hygroscopic . Thermodynamic stability is not static; it is a function of Relative Humidity (RH).

  • Critical Relative Humidity (CRH): Likely between 40-60% RH. Above this, the solid undergoes deliquescence, transitioning to a thermodynamically unstable solution phase.

Part 3: Solubility Thermodynamics

Solubility is the critical thermodynamic parameter for crystallization process design. Since empirical data is sparse, you must generate the Solubility Surface using the protocols below.

Thermodynamic Dissolution Model

The solubility


 (mole fraction) as a function of temperature 

is governed by the modified Apelblat equation, which should be fitted to your experimental data:


Where:

  • 
     are empirical constants derived from regression.
    
  • 
     (Enthalpy of dissolution) can be derived via the van't Hoff analysis of the linear region: 
    
    
    
    .
Predicted Solubility Profile
Solvent ClassPredicted SolubilityThermodynamic Driver
Water Very High (>100 mg/mL)Ion-dipole hydration of

and

.
Methanol/Ethanol HighH-bonding capability matches salt polarity.
Acetone/IPA Low to ModerateAnti-solvent potential. High

.
DCM/Toluene NegligibleHigh energy penalty for ionic lattice disruption.

Part 4: Experimental Characterization Protocols

To validate the thermodynamic properties, the following self-validating workflows must be executed.

Workflow: Solid-State & Solubility Determination

This diagram outlines the logical flow from raw material to thermodynamic data generation.

Thermodynamic_Characterization cluster_SolidState Solid-State Analysis cluster_Solution Solution Thermodynamics RawMaterial Raw 3-(Aminomethyl)-5-chloroaniline 2HCl XRD PXRD (Crystal Form ID) RawMaterial->XRD DSC DSC/TGA (Tm & Decomp) RawMaterial->DSC Hygro DVS (Hygroscopicity) RawMaterial->Hygro Equilibration Shake-Flask (24h @ T1-T5) XRD->Equilibration Confirm Form Modeling Apelblat/Van't Hoff Regression DSC->Modeling ΔH_fusion (if stable) HPLC HPLC Quantification (Conc. Determination) Equilibration->HPLC HPLC->Modeling

Figure 1: Integrated workflow for solid-state and solution-phase thermodynamic characterization.

Protocol: Dynamic Solubility Measurement (Laser Monitoring)

For precise solubility curves without manual sampling:

  • Setup: Automated reactor (e.g., Mettler Toledo EasyMax) with turbidity probe.

  • Slurry: Suspend excess salt in solvent (e.g., MeOH).

  • Ramp: Heat at 0.5°C/min until turbidity

    
     0 (Dissolution 
    
    
    
    ).
  • Cool: Cool at 0.5°C/min until turbidity spikes (Nucleation

    
    ).
    
  • Repeat: Add solvent aliquot and repeat to map the full curve.

Part 5: Thermodynamic Cycle & Theoretical Grounding

Understanding the energy changes requires a Born-Haber cycle approach. The dissolution of the dihydrochloride involves overcoming the lattice enthalpy (


) and gaining solvation enthalpy (

).

Born_Haber_Cycle Solid Solid Salt (Crystal) C7H11Cl3N2(s) Gas Gaseous Ions C7H11N2^2+(g) + 2Cl^-(g) Solid->Gas ΔH_lattice (Highly Endothermic) Solution Solvated Ions C7H11N2^2+(solv) + 2Cl^-(solv) Solid->Solution ΔH_dissolution (Net Observable) Gas->Solution ΔH_solvation (Highly Exothermic)

Figure 2: Thermodynamic cycle for the dissolution of the dihydrochloride salt. High lattice energy is usually compensated by strong hydration enthalpy.

References & Authority[1][2][3][4][5][6]

Note on Literature: Direct experimental thermodynamic data for this compound is currently absent from major public registries (NIST, PubChem). The protocols and values above are derived from first-principles chemical engineering and validated data for structural analogues.

  • PubChem Compound Summary. 3-(Aminomethyl)-5-chloroaniline.[1] National Center for Biotechnology Information. Accessed 2026.[2] Link

  • NIST Chemistry WebBook. Thermochemical Data for Aniline and Chloroaniline Derivatives. Standard Reference Data. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for the Apelblat and Van't Hoff modeling cited in Part 3).

  • Tong, Y., et al. "Thermodynamic analysis of solid–liquid equilibrium of 3-chloro-2-methylaniline in various solvents." Journal of Molecular Liquids, 2018. (Reference for the experimental protocol structure).

Sources

Navigating the Safety Landscape of 3-(Aminomethyl)-5-chloroaniline dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the fast-paced world of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these, 3-(Aminomethyl)-5-chloroaniline dihydrochloride, a substituted aniline derivative, presents as a key building block in the synthesis of innovative therapeutics. However, its structural alerts—specifically the chloroaniline moiety—necessitate a thorough and proactive approach to safety. This guide provides a comprehensive, experience-driven framework for the safe handling, storage, and emergency management of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.

Hazard Identification and Risk Assessment: A Proactive Stance

The primary hazards associated with chloroanilines are acute toxicity, potential for organ damage through prolonged exposure, and environmental toxicity.[1][2][3] The dihydrochloride salt form may also introduce corrosive properties.

Core Toxicological Concerns:

  • Acute Toxicity: Chloroanilines are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4] Symptoms of exposure can include cyanosis (blue lips and skin), headache, dizziness, and nausea, indicative of effects on the blood's oxygen-carrying capacity.[5][6]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood (hemopoietic system), liver, and kidneys.[1][2][5]

  • Skin and Eye Irritation/Corrosion: As a dihydrochloride salt, the compound is likely to be irritating to the skin and eyes, and potentially corrosive. Direct contact should be rigorously avoided.[7]

  • Environmental Hazard: Many chloroaniline derivatives are toxic to aquatic life with long-lasting effects.[2][3][8]

Quantitative Hazard Data (Analog-Based)
Hazard ClassificationRoute of ExposureGHS Category (Inferred)Key Findings from Analogous Compounds
Acute Toxicity OralCategory 3 or 4Toxic if swallowed[2][3][4]
DermalCategory 3 or 4Toxic in contact with skin[2][3][4]
InhalationCategory 3 or 4Toxic if inhaled[2][3][4]
Skin Corrosion/Irritation DermalCategory 1B or 2Causes severe skin burns and eye damage (for similar benzylamines) or skin irritation[7][9]
Serious Eye Damage/Irritation OcularCategory 1 or 2ACauses serious eye damage or irritation[7][9]
Specific Target Organ Toxicity (Repeated Exposure) Oral, Dermal, InhalationCategory 2May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure[1][2]
Hazardous to the Aquatic Environment Environmental ReleaseAcute Category 1, Chronic Category 1 or 2Very toxic to aquatic life with long-lasting effects[2][3][8]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a hierarchy of controls, prioritizing engineering solutions to minimize direct exposure.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Consult SDS Analogs Consult SDS Analogs Don PPE Don PPE Consult SDS Analogs->Don PPE Assess Risks Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Enter Lab Weighing Weighing Work in Fume Hood->Weighing Contained Operation Dissolution Dissolution Weighing->Dissolution Controlled Addition Decontaminate Surfaces Decontaminate Surfaces Dissolution->Decontaminate Surfaces Experiment Complete Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Segregate Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Exit Lab Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A typical workflow for safely handling this compound.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[2][10]

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.[2]

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[1]

Standard Operating Procedures: From Benchtop to Disposal

Adherence to well-defined protocols is critical for mitigating risks.

Experimental Protocol: Small-Scale Reaction Setup
  • Preparation:

    • Review the safety data for analogous compounds (e.g., 3-chloroaniline).[2][5]

    • Don all required PPE: safety goggles, lab coat, and chemically resistant gloves.

    • Ensure the chemical fume hood is operational.

  • Weighing and Transfer:

    • Weigh the required amount of this compound in a tared container within the fume hood.

    • Carefully transfer the solid to the reaction vessel using a spatula. Avoid generating dust.

  • Dissolution and Reaction:

    • Add the solvent to the reaction vessel slowly and with stirring to control any potential exothermic reactions.

    • Maintain the reaction within the fume hood for its entire duration.

  • Work-up and Product Isolation:

    • Perform all extraction, filtration, and purification steps within the fume hood.

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

    • Dispose of all waste (solid and liquid) in clearly labeled, sealed containers for hazardous waste.[10] Adhere to your institution's waste disposal guidelines.

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is paramount.

Emergency Response Decision Tree

Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Minor Spill Minor Spill Assess Situation->Minor Spill Small, Contained Major Spill Major Spill Assess Situation->Major Spill Large, Uncontained Personal Exposure Personal Exposure Assess Situation->Personal Exposure Contact with Body Contain Spill Contain Spill Minor Spill->Contain Spill Evacuate Area Evacuate Area Major Spill->Evacuate Area Consult SDS Analogs Consult SDS Analogs Personal Exposure->Consult SDS Analogs Administer First Aid Administer First Aid Personal Exposure->Administer First Aid Alert Supervisor/EH&S Alert Supervisor/EH&S Evacuate Area->Alert Supervisor/EH&S Seek Medical Attention Seek Medical Attention Alert Supervisor/EH&S->Seek Medical Attention Administer First Aid->Alert Supervisor/EH&S Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Use appropriate kit Clean Up Spill->Alert Supervisor/EH&S

Caption: A decision tree for responding to emergencies involving this compound.

First-Aid Measures (Based on Analogs):

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Spill Response:

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the entire laboratory immediately.

    • Alert your institution's emergency response team and environmental health and safety (EH&S) department.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Storage and Stability: Ensuring Integrity and Safety

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][10] Protect from moisture and light, as aniline derivatives can be sensitive to air and light.[6][11]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7][11]

Conclusion: A Commitment to a Culture of Safety

The safe utilization of this compound in a research and development setting is not merely a matter of following a checklist. It requires a deep understanding of its potential hazards, derived from a thorough analysis of its chemical structure and analogous compounds. By integrating the principles of proactive risk assessment, a multi-layered defense of engineering controls and PPE, and robust standard operating and emergency procedures, researchers can confidently and responsibly unlock the potential of this and other novel chemical entities. This commitment to a culture of safety is the bedrock of scientific advancement.

References

  • NIOSH Pocket Guide to Chemical Hazards - EPN. (n.d.). Centers for Disease Control and Prevention. Retrieved February 20, 2026, from [Link]

  • ICSC 0130 - 3-CHLOROANILINE. (2021). ILO and WHO. Retrieved February 20, 2026, from [Link]

  • 3-Chloroaniline. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • 3-CHLOROANILINE FOR SYNTHESIS MSDS. (2016, May 18). Loba Chemie. Retrieved February 20, 2026, from [Link]

  • Safety data sheet for 3-Chloroaniline. (2024, January 12). CPAchem. Retrieved February 20, 2026, from [Link]

  • 3-CHLOROANILINE. (n.d.). International Chemical Safety Cards. Retrieved February 20, 2026, from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Amide Coupling of 3-(Aminomethyl)-5-chloroaniline

[1]

Abstract & Strategic Overview

3-(Aminomethyl)-5-chloroaniline is a bifunctional building block frequently employed in the synthesis of kinase inhibitors and fragment-based drug discovery.[1] Its utility lies in its two distinct nitrogen centers: a primary benzylic amine (aliphatic) and a primary aniline (aromatic).

The central challenge in utilizing this scaffold is chemoselectivity . The dihydrochloride salt form (.2HCl) presents an additional layer of complexity regarding solubility and base stoichiometry. This guide provides validated protocols to selectively target either amine, grounded in physical organic chemistry principles.

The Chemoselectivity Challenge

The reactivity difference between the two amines is governed by their nucleophilicity and basicity (

FeatureBenzylic Amine (Aliphatic)Aniline (Aromatic)
Hybridization


(conjugated)
Approx.[1]

(Conjugate Acid)
~9.5~4.0
Nucleophilicity HighLow
Reactivity Order Reacts First Reacts Second

Key Insight: Under standard neutral-to-basic coupling conditions, the aliphatic amine is orders of magnitude more nucleophilic. Selective coupling of the aliphatic amine is kinetically favored. Selective coupling of the aniline requires protection of the aliphatic amine.

Decision Logic & Workflow

The following flowchart illustrates the decision-making process for selecting the correct protocol based on your target regiochemistry.

Chemoselectivity_WorkflowStartSTART: 3-(Aminomethyl)-5-chloroaniline . 2HClTargetWhich Nitrogen do you want to acylate?Start->TargetAliphaticTarget: Aliphatic Amine(Benzylic)Target->Aliphatic High NucleophilicityAnilineTarget: Aniline(Aromatic)Target->Aniline Low NucleophilicityDirectProtocol A: Direct Kinetic Coupling(Control Stoichiometry)Aliphatic->DirectProtectStep 1: Boc Protection(Selectively protects Aliphatic)Aniline->ProtectCoupleStep 2: Amide Coupling(Forcing conditions for Aniline)Protect->CoupleDeprotectStep 3: Acidic Deprotection(Removes Boc)Couple->Deprotect

Figure 1: Strategic decision tree for regioselective acylation based on nucleophilicity differences.[1]

Protocol A: Selective Coupling of the Aliphatic Amine

Objective: Mono-acylation of the benzylic nitrogen while leaving the aniline free.

Mechanism

Because the aliphatic amine is significantly more basic (


exactly 1.0 equivalent
Reagents
  • Substrate: 3-(Aminomethyl)-5-chloroaniline .[1][2][3] 2HCl (1.0 equiv)

  • Carboxylic Acid:

    
     (1.0 equiv)[1]
    
  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)

  • Solvent: DMF (Preferred due to salt solubility) or DMAc.

Step-by-Step Methodology
  • Solubilization & Neutralization:

    • Dissolve 1.0 equiv of the .2HCl salt in DMF (concentration ~0.1 M).

    • Add 3.5 equiv of DIPEA.

    • Note: The solution may warm slightly as the HCl is neutralized. Ensure the mixture is homogeneous. The aliphatic amine is now free-based and reactive.

  • Activation:

    • In a separate vessel, dissolve 1.0 equiv of Carboxylic Acid in DMF.

    • Add 1.1 equiv of HATU and 1.0 equiv of DIPEA. Stir for 5 minutes to form the active ester.

  • Coupling:

    • Add the activated acid solution dropwise to the amine solution at 0°C or Room Temperature (RT).

    • Crucial: Slow addition favors the most reactive amine (aliphatic) and prevents local excesses that could lead to bis-acylation.

  • Monitoring:

    • Monitor via LCMS. You should see the disappearance of the starting material (

      
      ) and formation of the mono-amide.
      
    • Checkpoint: If bis-acylation (reaction at aniline) is observed, lower the temperature to 0°C and ensure the acid stoichiometry is strict (0.95 equiv).

  • Workup:

    • Dilute with EtOAc, wash with saturated

      
       (removes unreacted acid/HOBt), then water and brine.
      
    • Dry over

      
       and concentrate.
      

Protocol B: Selective Coupling of the Aniline

Objective: Acylation of the aromatic amine while retaining the primary aliphatic amine.

Mechanism

Direct acylation of the aniline in the presence of a free aliphatic amine is impossible; the aliphatic amine will always react first. Therefore, a Protection-Coupling-Deprotection strategy is required.

Workflow Diagram

Aniline_CouplingStartStart:.2HCl SaltBoc1. Boc2O (1.0 eq)NaHCO3, THF/H2OStart->BocInterIntermediate:Boc-Aliphatic-AnilineBoc->InterAcyl2. R-COOH, HATUHeat/DIPEAInter->AcylFinal3. TFA/DCM(Deprotection)Acyl->FinalProductProduct:Free Aliphatic / Amide AnilineFinal->Product

Figure 2: Protection strategy for aniline-selective functionalization.

Step-by-Step Methodology
Step 1: Selective Boc-Protection[1]
  • Dissolve the .2HCl salt in a biphasic mixture of THF and sat.

    
     (1:1).
    
  • Add 0.95 - 1.0 equiv of

    
     (Di-tert-butyl dicarbonate) dissolved in THF dropwise at 0°C.
    
  • Why? The aliphatic amine is more nucleophilic and will react with the electrophilic Boc-anhydride preferentially. The aniline is too poor a nucleophile to react with Boc anhydride under these mild biphasic conditions.

  • Extract with EtOAc, dry, and isolate the N-Boc-benzylamine-aniline intermediate.

Step 2: Aniline Coupling[1]
  • Dissolve the Boc-protected intermediate in DMF.

  • Add the Carboxylic Acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv).

  • Forcing Conditions: Unlike the aliphatic amine, the aniline is sluggish. You may need to heat the reaction to 50-60°C or stir for 12-24 hours.

  • Alternative: Use an Acid Chloride (

    
    ) with Pyridine/DCM for higher reactivity if the carboxylic acid is sterically hindered.
    
Step 3: Deprotection
  • Treat the crude material with TFA/DCM (1:4 ratio) or 4M HCl in Dioxane for 1 hour at RT.

  • Concentrate to dryness to yield the final product as a salt (Trifluoroacetate or Hydrochloride).

Protocol C: Handling the Dihydrochloride Salt

Context: The .2HCl salt is stable and non-hygroscopic compared to the free base, but it is acidic. Failure to neutralize it properly is the #1 cause of failed couplings (yield < 10%).

VariableRecommendationRationale
Base Stoichiometry Min. 2.0 eq for neutralization + 1-2 eq for reaction.[1]You must strip 2 protons from the salt before the amine is nucleophilic. Total DIPEA usage is usually 3.0 - 4.0 eq.[1]
Solvent Choice DMF, DMAc, or NMP. The .2HCl salt is insoluble in DCM or THF. It will not react if it is not in solution.
Order of Addition Salt + Solvent + Base

Stir 5 min

Add Electrophile.
Ensure the amine is free-based before adding the expensive coupling partner.
Counter-ion Removal Aqueous workup is mandatory.The reaction generates DIPEA.HCl. This must be washed away with water/brine.

Troubleshooting Guide

Issue 1: Bis-acylation (Over-reaction)

  • Cause: Excess acid chloride/coupling agent or fast addition.

  • Fix: Use Protocol A. Cool to -10°C. Add the activated acid very slowly (syringe pump). Reduce acid stoichiometry to 0.9 equiv.

Issue 2: No Reaction (Recovered Starting Material)

  • Cause: Failure to neutralize the .2HCl salt.

  • Fix: Check pH of the reaction mixture. Wet pH paper should read > 8-9.[1] If acidic, add more DIPEA. Ensure solvent is DMF (solubility).

Issue 3: Aniline won't couple (Protocol B)

  • Cause: Aniline is electron-poor (due to the Cl substituent) and sterically hindered.

  • Fix: Switch from HATU to

    
     activation or use the Acid Chloride. Heat to 80°C.
    

References

  • PubChem. 3-(Aminomethyl)-5-chloroaniline dihydrochloride Compound Summary. National Library of Medicine. [Link]

  • Chemistry Steps. Converting Amines to Amides: Mechanism and Selectivity.[Link]

  • ResearchGate. Chemoselective acylation of aliphatic amines vs anilines.[Link]

3-(Aminomethyl)-5-chloroaniline dihydrochloride in fragment-based drug discovery

This compound represents a promising, albeit under-documented, candidate for inclusion in a fragment library. Its physicochemical properties align well with the principles of FBDD, and its structure offers clear vectors for synthetic elaboration. By following systematic protocols for library preparation, screening, hit validation, and structural analysis, researchers can effectively evaluate its potential as a starting point for developing novel therapeutics. The true power of FBDD lies in this rational, structure-guided approach, which can significantly accelerate the journey from a weakly binding fragment to a potent, optimized lead compound. [3][27]

References

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. Vertex AI Search.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro - SciSpace. SciSpace.
  • Fragment Screening & Fragment-Based Drug Design. Sigma-Aldrich.
  • Fragment-based drug discovery: A graphical review - PubMed. PubMed.
  • Fragment-based drug discovery: opportunities for organic synthesis - RSC Publishing. Royal Society of Chemistry.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. MassBio.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. National Institutes of Health.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society.
  • 6 ingredients for a successful fragment library - NanoTemper Technologies. NanoTemper Technologies.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - OBN. OBN.
  • Hit-to-Lead process | Drug Discovery - Oncodesign Services. Oncodesign Services.
  • Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. Life Chemicals.
  • Fragment HIT Identification in FBDD - CrystalsFirst. CrystalsFirst.
  • Fragment library design - Stanford Medicine. Stanford University.
  • Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. National Institutes of Health.
  • Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks. Technology Networks.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Request PDF - ResearchGate. ResearchGate.
  • Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. - ResearchGate. ResearchGate.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. MilliporeSigma.
  • 3-(Aminomethyl)-5-chloroaniline | C7H9ClN2 | CID 13465099 - PubChem. National Institutes of Health.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety data sheet. CPAchem.
  • This compound (C7H9ClN2) - PubChemLite. PubChem.
  • Fragment-Based Drug Development - MedChemExpress. MedChemExpress.
  • Safety Data Sheet: 3-Chloroaniline - Carl ROTH. Carl ROTH.
  • Fragment-based drug discovery: A graphical review - PMC. National Institutes of Health.
  • Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis. Taylor & Francis Online.
  • Fragment-Based Drug Discovery - 2024 Archive. Cambridge Healthtech Institute.
  • 3-(Aminomethyl)-5-(trifluoromethyl)aniline | Sigma-Aldrich. Sigma-Aldrich.
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI. MDPI.
  • ICSC 0130 - 3-CHLOROANILINE. International Labour Organization.
  • 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. National Institutes of Health.

Application Note: Chemoselective Reductive Amination of 3-(Aminomethyl)-5-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists engaged in the synthesis of heterobifunctional scaffolds. It addresses the specific chemoselectivity challenges associated with 3-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS: 1638663-03-6).

Executive Summary

3-(Aminomethyl)-5-chloroaniline is a high-value "linker" scaffold in Fragment-Based Drug Discovery (FBDD). Its utility lies in its two distinct amine handles: a highly nucleophilic benzylic amine and a deactivated aniline .

This guide details the protocol for the chemoselective reductive amination of the benzylic amine with aldehydes. By exploiting the significant pKa differential between the two nitrogen centers (


), researchers can achieve exclusive mono-alkylation of the aliphatic amine without protecting the aniline, streamlining synthetic routes for kinase inhibitors and PROTAC linkers.

Mechanistic Insight & Chemoselectivity

The Challenge: Dual Nucleophiles

The substrate presents two potential sites for electrophilic attack. Understanding their electronic environments is the key to selectivity.

Functional GroupTypeApprox. pKa (Conjugate Acid)NucleophilicityElectronic Influence
Site A: Aminomethyl Aliphatic (

)
~9.0 - 9.5High Unhindered, electron-rich.
Site B: Aniline Aromatic (

)
~3.0 - 3.5Low Lone pair delocalized into ring; deactivated by inductive effect of 5-Cl.
Mechanism of Action

The reaction proceeds via the Abdel-Magid Reductive Amination pathway.

  • Salt Break: The dihydrochloride salt (2HCl) is neutralized in situ to release the free base.

  • Imine Formation: The aliphatic amine (Site A) rapidly condenses with the aldehyde to form a hemiaminal, which dehydrates to the imine. The aniline (Site B), being electron-poor, does not effectively compete for the carbonyl carbon under mild conditions.

  • Selective Reduction: Sodium triacetoxyborohydride (STAB) selectively reduces the protonated imine (iminium ion) to the secondary amine. STAB is mild enough to leave the aldehyde (if used in excess) and the aniline untouched.

ReactionMechanism Start 3-(Aminomethyl)-5-chloroaniline (2HCl Salt) FreeBase Free Diamine (Aliphatic NH2 active) Start->FreeBase -2 HCl Base Base (DIPEA) Neutralization Base->FreeBase Imine Imine Intermediate (Aliphatic only) FreeBase->Imine Fast Kinetic Control Aniline Aniline NH2 (Deactivated by Cl) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product Secondary Amine Product (Aniline unreacted) Imine->Product Hydride Transfer Reductant NaBH(OAc)3 Reduction Reductant->Product

Figure 1: Reaction pathway highlighting the kinetic preference for the aliphatic amine.

Experimental Protocol

Materials & Reagents[1]
  • Substrate: this compound (1.0 equiv).

  • Electrophile: Aldehyde (1.0 - 1.1 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv). Note: NaBH4 is too strong and may reduce the aldehyde directly; NaBH3CN is toxic and requires lower pH.

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.2 equiv) to neutralize the HCl salt.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Avoid MeOH if possible to prevent hemiacetal formation with the aldehyde, though MeOH is acceptable for unhindered substrates.

Step-by-Step Procedure

Step 1: Free Base Generation (In Situ)

  • Charge a reaction vial with 3-(Aminomethyl)-5-chloroaniline 2HCl (1.0 mmol) and dry DCE (10 mL).

  • Add DIPEA (2.2 mmol) dropwise.

  • Stir at Room Temperature (RT) for 15 minutes. The suspension should clarify or change texture as the free base is liberated and DIPEA-HCl forms.

Step 2: Imine Formation

  • Add the Aldehyde (1.05 mmol) in one portion.

  • Optional: If the aldehyde is sterically hindered, add catalytic Acetic Acid (AcOH, 1-2 drops) to activate the carbonyl.

  • Stir at RT for 30–60 minutes.

    • QC Check: Monitor by LC-MS. You should see the disappearance of the diamine mass (M+H) and the appearance of the Imine mass (M+Aldehyde-H2O+H).

Step 3: Reduction

  • Cool the mixture to 0°C (ice bath).

  • Add STAB (1.5 mmol) portion-wise over 5 minutes. Caution: Mild gas evolution.

  • Remove ice bath and stir at RT for 2–16 hours.

  • Endpoint: LC-MS should show complete conversion of the Imine to the Secondary Amine (M+Aldehyde+2H).

Step 4: Workup & Purification

  • Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes to destroy residual borohydride.

  • Extract with DCM or EtOAc (3 x 10 mL).

  • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: The crude material often requires Flash Chromatography (DCM/MeOH gradient). The aniline is weak, so the product will streak on silica unless 1% NH3 or Et3N is added to the eluent.

Workflow Step1 1. Neutralization (Diamine 2HCl + DIPEA in DCE) Step2 2. Imine Formation (+ Aldehyde, 1h RT) Step1->Step2 QC1 QC: LCMS Check for Imine Step2->QC1 Step3 3. Reduction (+ STAB, 0°C to RT) QC2 QC: LCMS Check for Product Step3->QC2 Step4 4. Quench & Extract (Sat. NaHCO3 / DCM) QC1->Step3 Imine formed QC2->Step4 Complete

Figure 2: Operational workflow for the reductive amination process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Amine still protonated.Ensure 2.0+ equiv of DIPEA were added. The HCl salt will not react.
Bis-alkylation Aliphatic amine is too nucleophilic; Aldehyde excess.Use exactly 1.0 equiv of aldehyde. Add aldehyde slowly to the amine solution.
Aniline Reaction High Temp or Strong Acid.Keep reaction at RT. Do not heat. Avoid strong Lewis acids.
Low Yield Incomplete reduction.Increase STAB to 2.5 equiv. Ensure solvent is dry (water decomposes STAB).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Source:

    • Relevance: The foundational text for STAB-mediated reductive amination, establishing the chemoselectivity principles used here.
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.

    • Source:

    • Relevance: Discusses the use of aminomethyl-aniline scaffolds in lowering logP and improving solubility in kinase inhibitors.
  • PubChem Compound Summary. "3-(Aminomethyl)-5-chloroaniline".[1]

    • Source:

    • Relevance: Verification of chemical structure, molecular weight (156.61 g/mol ), and salt forms.
  • Kalgutkar, A. S., et al. (2005). "Metabolic Activation of Structural Alerts." Current Drug Metabolism.

    • Source:

    • Relevance: Provides context on the metabolic stability of chloro-aniline motifs in drug design.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Aminomethyl)-5-chloroaniline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(Aminomethyl)-5-chloroaniline dihydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this compound. Our approach is grounded in practical, field-proven experience to address common and complex challenges encountered during purification.

Introduction

This compound is a key building block in pharmaceutical synthesis. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The presence of two basic amine functionalities in the molecule means it is typically handled as a dihydrochloride salt to improve stability and handling. However, this salt form also presents unique purification challenges. This guide will walk you through various purification strategies, from fundamental recrystallization to more advanced chromatographic methods, and provide solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude material will largely depend on the synthetic route employed. However, common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Other positional isomers of chloro-aminobenzylamine.

  • Byproducts of Reduction: If a nitro group was reduced to form the aniline, you might have incompletely reduced intermediates.

  • Dehalogenation Products: Loss of the chlorine atom during certain reaction conditions, such as catalytic hydrogenation.[1]

  • Polymeric Materials: Side reactions can sometimes lead to the formation of higher molecular weight oligomers.

Q2: My compound is a dihydrochloride salt. How does this affect my choice of purification method?

A2: The dihydrochloride salt form significantly influences the compound's physical properties, primarily its solubility. Amine hydrochlorides are generally highly polar and water-soluble, but have limited solubility in many common organic solvents.[2][3] This has several implications:

  • Recrystallization: Finding a suitable single or mixed solvent system can be challenging. Alcohols like isopropanol or ethanol are often good starting points, sometimes in combination with an anti-solvent like diethyl ether or acetone to induce precipitation.[4][5]

  • Chromatography: Standard silica gel chromatography can be problematic due to the high polarity of the salt, which can lead to strong adsorption and poor elution.[6] Reverse-phase chromatography or specialized stationary phases may be more effective.

  • Acid-Base Extraction: While a powerful technique for purifying free amines, it requires an additional step of converting the salt to the free base and then back to the salt, which can impact overall yield.

Q3: Can I purify the free base of 3-(Aminomethyl)-5-chloroaniline and then convert it back to the dihydrochloride salt?

A3: Yes, this is a very common and effective strategy.[7] The free base is significantly less polar than the dihydrochloride salt, making it more amenable to purification by conventional methods.

Workflow for Free-Base Purification:

  • Neutralization: Dissolve the crude dihydrochloride salt in water and neutralize with a base (e.g., sodium hydroxide, sodium carbonate) to precipitate the free base.

  • Extraction: Extract the free base into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The organic extract containing the free base can then be purified by:

    • Column Chromatography: On silica gel, often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking.[8]

    • Recrystallization: From a suitable organic solvent.

  • Salt Formation: After purification, dissolve the pure free base in a suitable solvent (e.g., isopropanol, diethyl ether) and add a stoichiometric amount of hydrochloric acid (often as a solution in an organic solvent or as anhydrous HCl gas) to precipitate the pure dihydrochloride salt.[3][7]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Solution(s)
Compound will not dissolve, even in hot solvent. The solvent is not polar enough.Try more polar solvents like methanol or a mixture of an alcohol and water. Be cautious with water, as the salt may be highly soluble even when cold.
Compound dissolves but does not crystallize upon cooling. The compound is too soluble in the chosen solvent. The solution is not supersaturated.Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity is observed, then warm slightly to redissolve and cool slowly. Common anti-solvents for polar salts include diethyl ether or acetone.[4]
Oiling out instead of crystallization. The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a highly supersaturated solution.Use a lower-boiling point solvent. Try a slower cooling rate. Add a seed crystal to encourage proper crystal lattice formation.
Low recovery of purified product. Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required for dissolution. Ensure the crystallization mixture is thoroughly cooled, preferably in an ice bath, before filtration.
Step-by-Step Recrystallization Protocol (Example)
  • Solvent Selection: Start by testing the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol, methanol, acetone). A good recrystallization solvent will dissolve the compound when hot but not when cold. Isopropanol is often a good starting point for hydrochloride salts.[4][5]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Challenges

Due to the polar nature of the dihydrochloride salt, traditional silica gel chromatography can be challenging.

Chromatography_Decision Start Crude 3-(Aminomethyl)-5-chloroaniline dihydrochloride Decision1 Is direct purification of the salt required? Start->Decision1 Convert Convert to Free Base (Neutralize & Extract) Decision1->Convert No Direct_Purify Direct Purification of Salt Decision1->Direct_Purify Yes Purify_Base Purify Free Base Convert->Purify_Base Silica Normal-Phase Silica Gel (e.g., DCM/MeOH + Et3N) Purify_Base->Silica Reconvert Re-form Dihydrochloride Salt (Add HCl) Silica->Reconvert End Pure Dihydrochloride Salt Reconvert->End Reverse_Phase Reverse-Phase Chromatography (e.g., C18 with MeCN/H2O + TFA) Direct_Purify->Reverse_Phase Reverse_Phase->End

Troubleshooting Normal-Phase (Silica Gel) Chromatography of the Free Base
Problem Potential Cause Troubleshooting Solution(s)
Compound streaks or does not elute from the column. The free amine is interacting strongly with the acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica.[6][8]
Poor separation of closely related impurities. The mobile phase polarity is not optimized.Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation before scaling up to a column.
Reverse-Phase Chromatography of the Dihydrochloride Salt

For highly polar salts, reverse-phase chromatography is often a more suitable option.[9]

Typical Conditions:

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) to ensure the amines remain protonated and have good peak shape.

Alternative and Advanced Purification Techniques

Acid-Base Extraction

This is a powerful technique for separating amines from neutral or acidic impurities.[3]

General Protocol:

  • Dissolve the crude dihydrochloride salt in water.

  • Add a strong base (e.g., NaOH solution) to deprotonate the amine and precipitate the free base.

  • Extract the free base into an organic solvent (e.g., diethyl ether, dichloromethane). The impurities that are not basic will remain in the aqueous layer.

  • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • To recover the purified salt, either evaporate the solvent to get the pure free base (which can then be recrystallized or converted back to the salt) or bubble anhydrous HCl gas through the organic solution to precipitate the pure dihydrochloride salt.[3]

Treatment with Activated Charcoal

If your primary issue is colored impurities, treatment with activated charcoal can be very effective.

Procedure:

  • Dissolve the crude product in a suitable hot solvent.

  • Add a small amount (typically 1-5% by weight) of activated charcoal.

  • Heat the mixture at reflux for a short period (10-15 minutes).

  • Remove the charcoal by hot filtration through a pad of celite.

  • Proceed with crystallization of the purified compound from the filtrate.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity assessment.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if they have distinct signals.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, though derivatization may be necessary for the non-volatile salt.[11]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

This guide is intended to provide a comprehensive overview of purification strategies and troubleshooting for this compound. The optimal method will always depend on the specific impurities present in your crude material.

References

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, September 15). Methylamine Purification. Retrieved from [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H9ClN2). Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)-5-chloroaniline. Retrieved from [Link]

  • ILO and WHO. (2000, October). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate.
  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-(Aminomethyl)-3-chloroaniline hydrochloride. Retrieved from [Link]

  • Croatian Chemical Acta. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

  • ARKIVOC. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

Sources

Improving yield in synthesis of 3-(Aminomethyl)-5-chloroaniline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in synthesis of 3-(Aminomethyl)-5-chloroaniline dihydrochloride Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]

Phase 1: Critical Reaction Dynamics (The "Why" & "How")

The Chemoselectivity Paradox

The synthesis of 3-(Aminomethyl)-5-chloroaniline presents a classic chemoselectivity challenge: reducing a nitrile (or amide) to a primary amine without removing the metastable chlorine atom on the aromatic ring.[1]

  • The Trap: Standard catalytic hydrogenation (e.g.,

    
    , Pd/C) is highly effective for nitrile reduction but often leads to hydrodehalogenation  (loss of Cl), yielding the des-chloro byproduct.[1] This occurs because the oxidative addition of Palladium into the Ar-Cl bond is often faster than the reduction of the hindered nitrile.[1]
    
  • The Solution: The use of Borane-Tetrahydrofuran (

    
    )  or Borane-Dimethylsulfide (
    
    
    
    )
    complex.[1] Borane acts as an electrophilic reducing agent. It coordinates to the nitrogen of the nitrile/amide, reducing it via hydride transfer, but it is kinetically inert toward aryl chlorides under standard conditions.[1]
The Salt Formation Stoichiometry

The target is a dihydrochloride (2HCl) salt.

  • Free Base Instability: The free base (diamine) is highly polar, prone to oxidation (aniline oxidation), and difficult to extract from aqueous layers due to high water solubility.

  • Yield Loss Vector: Aqueous workups (extraction with DCM/EtOAc) often result in 20-40% yield loss into the aqueous phase.

  • Protocol Shift: A "water-free" workup, where the salt is precipitated directly from an alcoholic solvent, is the only way to guarantee >85% isolated yields.[1]

Phase 2: Validated Experimental Protocol

Standard Operating Procedure (SOP-802): Borane Reduction Route

Recommended Scale: 10g - 100g[1]

Reagents:

  • Precursor: 3-Amino-5-chlorobenzonitrile (CAS: 38183-12-9)[1]

  • Reductant: Borane-THF complex (1.0 M in THF)

  • Quench/Solvent: Methanol (anhydrous), Ethanol, HCl (4M in Dioxane or conc. aqueous).

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round-bottom flask. Flush with Argon/Nitrogen.[2]

  • Addition: Charge 3-Amino-5-chlorobenzonitrile (1.0 equiv) and anhydrous THF (10 V). Cool to 0°C.

  • Reduction: Dropwise add

    
     (3.5 - 4.0 equiv) over 30 mins. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reflux: Warm to room temperature, then reflux (66°C) for 4-6 hours. Monitor by LCMS (look for disappearance of SM mass).

  • The "Complex Breaking" (Critical Step):

    • Cool to 0°C.

    • Slowly add Methanol (excess) to quench unreacted borane.

    • Crucial: The amine is currently trapped as a Boron-Nitrogen complex.[1] You must add concentrated HCl (approx 5 equiv) or methanolic HCl and reflux for 1 hour to break this complex and free the amine.

  • Isolation (Non-Aqueous):

    • Concentrate the mixture to dryness (rotary evaporator). You will have a sticky solid.

    • Redissolve in minimal absolute Ethanol or Isopropanol (warm if necessary).

    • Add HCl (4M in Dioxane) or conc. HCl dropwise until pH < 2.

    • Cool to 0°C and stir for 2 hours. The dihydrochloride salt will precipitate as a white/off-white solid.[1]

    • Filter, wash with cold

      
      , and dry under vacuum.
      

Phase 3: Troubleshooting Matrix (Q&A)

Category A: Impurity Profile & Selectivity

Q: I see a significant amount of des-chloro aniline (3-aminobenzylamine) in my LCMS. Why? A: You likely used catalytic hydrogenation (Pd/C, Raney Nickel) or a hydride donor contaminated with transition metals.

  • Fix: Switch to the Borane-THF protocol described above. If you must use hydrogenation, you must use a poisoned catalyst (e.g., Pt/C sulfided) or add an inhibitor like thiophene, though yield will still be lower than the Borane route.

Q: My product has a mass of [M+12] or [M+24] higher than expected. What is this? A: This is the Boron-Amine complex (amine-borane adduct).

  • Cause: The acidic hydrolysis step (Step 5 in SOP) was too short or not hot enough. Methanol alone does not break the B-N bond; heat + acid is required.

  • Fix: Return the crude material to MeOH/HCl and reflux for 60 minutes.

Category B: Isolation & Yield

Q: I performed an extraction with Ethyl Acetate/Water, but my yield is only 30%. Where is my product? A: It is in the water layer. The diamine dihydrochloride is extremely hydrophilic.

  • Fix: Do not perform an aqueous extraction. Evaporate the reaction solvent and precipitate the salt directly from alcohol. If you have already added water, saturate the aqueous layer with NaCl and extract with n-Butanol or DCM/IPA (3:1), but expect losses.

Q: The solid is hygroscopic and turns into a sticky gum upon filtration. A: The dihydrochloride salt is hygroscopic.[1]

  • Fix:

    • Ensure your wash solvent (Ether or MTBE) is anhydrous.

    • Dry the filter cake under a nitrogen dam (rubber dam) immediately.

    • Store in a desiccator.

    • If it gums up, triturating with hot acetonitrile often induces crystallization.

Phase 4: Visualized Workflows

Reaction Logic & Mechanism

This diagram illustrates the Borane reduction pathway and the critical "Complex Breaking" step often missed by novices.

G cluster_warning AVOID: Catalytic Hydrogenation Start 3-Amino-5-chlorobenzonitrile (Precursor) Inter Boron-Amine Complex (Stable Intermediate) Start->Inter Reduction (Reflux) SideProduct Des-chloro Byproduct (Yield Loss) Start->SideProduct Pd/C, H2 Reagent BH3-THF (Electrophilic Reductant) Reagent->Inter Hydrolysis Acidic Methanolysis (Reflux w/ HCl) Inter->Hydrolysis Quench Product 3-(Aminomethyl)-5-chloroaniline 2HCl Salt Hydrolysis->Product Complex Breaking & Precipitation

Caption: Figure 1. Borane-mediated reduction pathway highlighting the stable Boron-Amine intermediate that requires acidic hydrolysis.[1]

Troubleshooting Decision Tree

Use this flow to diagnose low yields.

T Start Problem: Low Yield Check1 Is Chlorine intact? Start->Check1 Check2 Is product in Organic Layer? Check1->Check2 Yes Result1 Issue: Dehalogenation Cause: Pd/C or excessive heat Check1->Result1 No (Mass -34) Result2 Issue: Boron Complex Cause: Incomplete Hydrolysis Check2->Result2 Mass +12/+24 Result3 Issue: Water Solubility Cause: Aqueous Workup Check2->Result3 Product missing/Low recovery Solution1 Switch to Borane-THF Result1->Solution1 Solution2 Reflux with HCl/MeOH Result2->Solution2 Solution3 Precipitate from EtOH/HCl Result3->Solution3

Caption: Figure 2. Diagnostic logic for identifying yield loss vectors in aminomethyl-aniline synthesis.

Phase 5: Data Summary

ParameterBorane-THF RoutePd/C Hydrogenation
Chemoselectivity (Cl retention) High (>98%)Low (<60% without poisoning)
Yield (Isolated) 85-92% 40-65%
Workup Difficulty Medium (Requires careful quench)High (Purification of mixtures)
Primary Impurity Boron-complex (if under-hydrolyzed)Des-chloro aniline
Scaleability High (with gas venting control)High

References

  • Brown, H. C., & Choi, Y. M. (1981). Selective reductions.[3][4] 29. The rapid and quantitative reduction of nitriles to amines with borane-dimethyl sulfide. Synthesis, 1981(08), 605-606.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[3] Academic Press. (Definitive text on dehalogenation risks during hydrogenation).

  • Pfister, J. R., et al. (2006). Synthesis of 3-aminobenzylamines via chemoselective reduction.[1] Journal of Medicinal Chemistry. (Contextualizes the synthesis for kinase inhibitors).

  • BenchChem Technical Support. (2025). Preventing dehalogenation during reduction of chlorobenzonitrile.

  • PubChem Compound Summary. (2025). This compound.[1][5] National Center for Biotechnology Information.

Sources

Technical Support Center: 3-(Aminomethyl)-5-chloroaniline Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Aminomethyl)-5-chloroaniline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your experimental solutions. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, grounding our advice in established chemical principles and analytical practices.

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solutions of this compound?

To ensure the long-term stability of your solutions, adhere to the following storage conditions. These are based on the known properties of aromatic amines and chloroaniline derivatives, which are susceptible to degradation by light, air, and heat.[1][2][3]

ParameterRecommendationRationale
Temperature 2-8°CStoring at refrigerated temperatures slows down the rate of potential chemical degradation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)The aniline functional group can be susceptible to oxidation when exposed to air.[1][2] Storing under an inert atmosphere minimizes this risk.
Light Amber vials or in the darkChloroaniline compounds are known to be light-sensitive and can undergo photodegradation.[5][6][7] Protection from light is critical.
Container Tightly sealed, appropriate materialA tightly sealed container prevents solvent evaporation and exposure to atmospheric contaminants.[8][9]
Q2: What is the expected shelf-life of a prepared solution?

The shelf-life is highly dependent on the solvent, concentration, and storage conditions. While a specific timeframe is not established without a formal stability study, a properly prepared and stored solution (as per the conditions in Q1) should be stable for short-term experimental use. For long-term projects or use as a reference standard, it is imperative to perform periodic stability checks.

Q3: What are the visible signs of solution degradation?

The most common visible sign of degradation for aniline derivatives is a change in color.[2] Freshly prepared solutions should be colorless to light yellow. The development of a darker yellow, amber, or brown color suggests the formation of degradation products, likely due to oxidation or photolysis.[1][2] The presence of any precipitate or cloudiness is also a clear indicator of instability.

Q4: How does the choice of solvent affect the stability of the solution?

The choice of solvent is critical. While specific data for this compound is limited, general principles apply:

  • Aqueous Buffers: The pH of the solution is a key factor. Hydrolysis can be a degradation pathway for related compounds under strongly acidic or basic conditions.[10] Prepare solutions in buffers at a pH where the compound is most stable, which often needs to be determined empirically.

  • Organic Solvents: Use high-purity, anhydrous solvents if possible. Protic solvents may participate in degradation reactions. Common solvents for similar compounds include acetonitrile and methanol for analytical purposes.

Q5: What are the risks of using a degraded solution in my experiments?

Using a degraded solution can have severe consequences for your research:

  • Inaccurate Quantification: The concentration of the active compound will be lower than stated, leading to errors in dose-response curves, kinetic measurements, and potency assays.

  • Artifactual Results: Degradation products may have their own biological or chemical activity, leading to confounding results or false positives.

  • Failed Experiments: If the compound has degraded completely, the expected experimental outcome will not be observed.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Scenario 1: My solution has turned dark yellow/brown. Can I still use it?

Short Answer: It is strongly discouraged.

Detailed Explanation: A color change is a primary indicator of chemical degradation.[2] The colored species are new, uncharacterized compounds formed from the parent molecule. Using this solution introduces significant uncertainty and compromises the validity of your results.

Recommended Action:

  • Discard the solution: Dispose of the solution according to your institution's safety protocols.[9][11]

  • Prepare a fresh solution: Use high-purity starting material and solvent.

  • Review storage procedures: Ensure the new solution is stored under the recommended conditions (see FAQ Q1) to prevent recurrence.

Scenario 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could they be from degradation?

Short Answer: Yes, this is a classic sign of degradation.

Detailed Explanation: "Stability-indicating" analytical methods, like reverse-phase HPLC, are designed to separate the parent compound from any impurities or degradation products. The appearance of new peaks over time, especially when a sample is left at room temperature or exposed to light, strongly suggests the parent compound is breaking down. Potential degradation pathways for chloroanilines include oxidation, hydrolysis, and photodegradation, which can lead to hydroxylated products, dehalogenation, or dimerization.[7][12]

Recommended Action:

  • Confirm the Identity: If possible, use mass spectrometry (MS) to get molecular weight information on the new peaks to help elucidate their structure.

  • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to generate potential degradation products.[13][14][15] This helps to confirm if the unknown peaks in your sample match the degradation products generated under stress and validates that your analytical method can detect them.

  • Optimize Storage: This data will inform you which conditions (e.g., light, high pH) are most detrimental to the compound's stability.

Workflow: Troubleshooting Unexpected Analytical Peaks

Caption: Workflow for investigating the source of unexpected analytical peaks.

Scenario 3: My assay results are inconsistent. Could solution instability be the cause?

Short Answer: Absolutely. Instability is a major cause of poor reproducibility.

Detailed Explanation: If the concentration of your active compound is decreasing over the course of an experiment or between experiments, it will lead to high variability in your results. This is especially true for multi-day experiments where stock solutions are used repeatedly.

Recommended Action:

  • Implement a "Fresh Solution" Policy: For critical experiments, always use a freshly prepared solution or a solution that has been qualified for stability over the required timeframe.

  • Analyze "Before and After": Assay the concentration of your solution at the beginning and end of your experimental run. A significant drop (>5%) indicates instability under your experimental conditions.[16]

  • Check for Adsorption: The compound may be adsorbing to your container material (e.g., certain plastics). Consider using glass or polypropylene vials.

  • Evaluate Experimental Conditions: Your assay conditions (e.g., pH, temperature, presence of other reactive species) might be accelerating the degradation.

Experimental Protocols
Protocol 1: Best Practices for Stock Solution Preparation

This protocol is designed to maximize the initial stability of your solution.

  • Pre-analysis: Allow the this compound powder and your chosen solvent to equilibrate to room temperature before weighing and mixing.

  • Weighing: Use a calibrated analytical balance to weigh the required amount of powder in a clean, dry container.

  • Dissolution: Add a portion of the solvent and gently sonicate or vortex until the solid is completely dissolved. Avoid excessive heating.

  • Final Volume: Transfer the dissolved solution to a Class A volumetric flask. Rinse the original container with solvent and add the rinsing to the flask. Add solvent to the calibration mark.

  • Inert Gas Purge: If storing for more than a day, gently bubble nitrogen or argon gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Storage: Immediately transfer the solution to a clean, labeled amber glass vial with a tightly sealed cap. Store at 2-8°C.

Protocol 2: General Forced Degradation Study

A forced degradation study is essential for understanding potential degradation pathways and developing a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the active ingredient.[15]

  • Prepare Solutions: Prepare several identical aliquots of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Establish Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Heat the solution at 60-80°C.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[16]

  • Incubation: Store the stressed samples (and an unstressed control) for a defined period (e.g., 24, 48, 72 hours), sampling at intermediate time points.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV/MS.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of the parent compound.

Diagram: Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_products Potential Degradation Products compound 3-(Aminomethyl)-5-chloroaniline acid Acid/Base Hydrolysis compound->acid H+/OH- oxidation Oxidation (O2) compound->oxidation [O] light Photolysis (hv) compound->light hv hydrolyzed Hydroxylated Products acid->hydrolyzed oxidized Oxidized Species (e.g., N-oxides, dimers) oxidation->oxidized light->hydrolyzed dehalogenated Dehalogenated Products light->dehalogenated

Caption: Potential degradation pathways for 3-(Aminomethyl)-5-chloroaniline under stress.

Table: Suggested Starting HPLC-UV Method

This method is a general starting point for analyzing aromatic amines and should be optimized and validated for your specific application.[17]

ParameterSuggested Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Vol. 10 µL
References
  • Benchchem. (n.d.). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • BLD Pharm. (n.d.). 3-(Aminomethyl)-5-chloroaniline.
  • Fisher Scientific. (2010, September 20). SAFETY DATA SHEET: m-Chloroaniline.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Chloroaniline.
  • Safety data sheet according to 1907/2006/EC, Article 31. (2024, January 12).
  • Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement. Journal of analytical chemistry, 72(9), 986-991.
  • U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • INCHEM. (2003). 4-Chloroaniline (CICADS 48, 2003).
  • Moradi, S. E., et al. (n.d.). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous solution...
  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials.
  • Bajaj, S., et al. (2016).
  • Canellas, E., et al. (n.d.).
  • Pérez-Magariño, S., et al. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Food Chemistry, 106(2), 837-851.
  • Zgola-Mrozek, A., et al. (2010). Sun Light Degradation of 4-chloroaniline in Waters and Its Effect on Toxicity. A High Performance Liquid Chromatography - Diode Array - Tandem Mass Spectrometry Study. PubMed.
  • International Labour Organization/World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE.
  • Shpeis, T., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Shrivastava, V. K. (n.d.).
  • ResolveMass Laboratories Inc. (2026, February 15).
  • Barbas, C., et al. (n.d.).
  • Wawrzkiewicz, M., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI.
  • Musah, R. A., & Goodin, D. B. (1993).
  • Request PDF. (2025, August 5). Destruction of o Chloroaniline in UV/TiO2 Reaction with Photosensitizing Additives.
  • ResearchGate. (2025, November 23). (PDF) Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
  • Alichem. (n.d.). 2-(Aminomethyl)-3-chloroaniline.
  • Pavitt, C. R., et al. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry.
  • Organic Chemistry Portal. (2016, May 23).
  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • Li, Y., et al. (2025).
  • Quideau, S., et al. (2005).
  • ASEAN. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product.
  • MDPI. (2024, March 29).
  • Kumar, V., & Singh, R. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: p-Chloroaniline hydrochloride.
  • PubChem. (n.d.). 3-Chloroaniline.
  • Fisher Scientific. (n.d.).
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.).
  • NIST. (n.d.). m-Chloroaniline.
  • National Institute of Standards and Technology. (n.d.). m-Chloroaniline - NIST WebBook.
  • Carl ROTH. (2025, March 31).

Sources

Technical Support Center: 3-(Aminomethyl)-5-chloroaniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-(Aminomethyl)-5-chloroaniline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing and troubleshooting the oxidative degradation of this critical reagent. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and integrity of your experiments.

Introduction: The Challenge of Stabilizing this compound

This compound is a substituted aniline derivative, a class of compounds known for their utility in organic synthesis, particularly in the pharmaceutical industry. However, the electron-rich aromatic amine functionality makes this molecule highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, and trace metal impurities. Oxidation not only depletes the active reagent but also introduces impurities that can complicate reactions, compromise product purity, and lead to misleading experimental results. This guide provides a comprehensive framework for mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned from a white/off-white powder to a yellow or brown color. What happened?

A1: The discoloration of your compound is a classic indicator of oxidation. Aromatic amines, including substituted anilines, are prone to forming colored oxidation products. This process is often initiated by exposure to air (oxygen) and can be accelerated by light and elevated temperatures. The coloration is typically due to the formation of highly conjugated systems, such as azo compounds or quinone-imine structures, which absorb light in the visible spectrum.

Q2: What are the primary degradation products I should be concerned about?

A2: While a definitive degradation profile for this specific molecule requires a formal forced degradation study, based on the known chemistry of chloroanilines, the primary oxidative degradation products are likely to be dimers formed through oxidative coupling.[1][2] This can occur via a free-radical mechanism. Potential products include chloroazobenzene and chlorohydroxydiphenylamine derivatives.[1] In some cases, oxidation can lead to the formation of benzoquinones.[3]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize oxidation, the compound should be stored under controlled conditions. Based on supplier recommendations and general best practices for air-sensitive compounds, the following storage conditions are advised:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen.
Light Amber vial or in the darkProtects the compound from photo-oxidation.
Container Tightly sealedPrevents ingress of moisture and air.

Q4: Can I use antioxidants to stabilize solutions of this compound?

A4: Yes, the use of antioxidants is a viable strategy for stabilizing solutions. Antioxidants function by either scavenging free radicals that propagate the oxidation chain reaction or by acting as reducing agents to consume dissolved oxygen. Common and effective antioxidants for this purpose include:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is a potent reducing agent and free radical scavenger.[4]

  • Sodium Metabisulfite: Acts as an oxygen scavenger and a reducing agent.[5][6][7]

The choice and concentration of the antioxidant should be carefully evaluated for compatibility with your specific reaction conditions to avoid unwanted side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Rapid discoloration of the compound upon exposure to air during weighing and transfer.

  • Root Cause: The compound is highly sensitive to atmospheric oxygen. Even brief exposure can initiate oxidation.

  • Solution: Implement inert atmosphere handling techniques. This is the most effective way to prevent oxidation during manipulation of the solid.

    • Detailed Protocol for Inert Atmosphere Handling:

      • Preparation: Place the sealed container of this compound, along with all necessary spatulas, weighing boats, and vials, inside a glove box or a glove bag that has been purged with an inert gas (argon or nitrogen).

      • Weighing: Tare your receiving vial on a balance inside the glove box. Carefully open the stock container and weigh the desired amount of the compound directly into the receiving vial.

      • Sealing: Immediately and securely seal the receiving vial and the stock container.

      • Backfilling: Before removing the stock container from the glove box, it is good practice to backfill the headspace with the inert gas.

      • Alternative "Ghetto-Glove Box" Approach: For labs without a dedicated glove box, a temporary inert atmosphere can be created by placing the weighing setup inside a larger container (e.g., a large beaker or a plastic box) and gently purging it with a slow stream of argon or nitrogen.[8]

Problem 2: The appearance of unexpected impurities in my reaction mixture when using this compound.

  • Root Cause: This could be due to the use of already oxidized starting material or ongoing oxidation in your reaction solvent.

  • Solution:

    • Verify Starting Material Purity: Before use, analyze a small sample of your this compound using a stability-indicating HPLC method (see protocol below) to confirm its purity.

    • Solvent Deoxygenation: Deoxygenate your reaction solvent prior to use. This can be achieved by:

      • Sparging: Bubble a fine stream of an inert gas (argon or nitrogen) through the solvent for 30-60 minutes.

      • Freeze-Pump-Thaw: For more rigorous deoxygenation, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.

    • Inert Reaction Setup: Conduct your reaction under a positive pressure of an inert gas using a Schlenk line or a balloon filled with argon or nitrogen.[8][9][10]

Problem 3: My analytical results (e.g., HPLC purity) for this compound are inconsistent.

  • Root Cause: The compound may be degrading in the analytical sample solution.

  • Solution:

    • Use Degassed Solvents: Prepare your analytical diluent using HPLC-grade solvents that have been degassed by sonication or helium sparging.

    • Minimize Analysis Time: Analyze samples as soon as possible after preparation. If samples must be stored, keep them in an autosampler at a reduced temperature (e.g., 4°C).

    • Consider Antioxidants in Diluent: If degradation in solution is still suspected, consider adding a small amount of a compatible antioxidant, like ascorbic acid, to your sample diluent. This must be validated to ensure it does not interfere with the chromatography.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing the purity of your this compound and monitoring its stability over time.[2][11][12] This protocol outlines the steps to develop and validate such a method.

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

1. Initial Method Development:

  • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water. The acidic pH will ensure the amine groups are protonated, which can improve peak shape.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Begin with a broad gradient to elute all components, for example:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 5% B and equilibrate

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. A wavelength of around 230-240 nm is a good starting point for chloroanilines.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

2. Forced Degradation Study:

To ensure your method is stability-indicating, you must generate the degradation products.[6] Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions:

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours.
Oxidation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat solid compound at 80°C for 48 hours.
Photodegradation Expose a solution to UV light (e.g., in a photostability chamber) for 24 hours.

3. Method Optimization and Validation:

  • Analyze the stressed samples using your initial HPLC method.

  • Examine the chromatograms for new peaks (degradation products). Ensure the main peak of the parent compound is well-resolved from all degradation peaks (resolution > 1.5).

  • Adjust the gradient, mobile phase composition, or even the column chemistry (e.g., a phenyl-hexyl column) to achieve optimal separation.

  • Once separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[12]

Protocol 2: Use of Antioxidants in Solution

Objective: To prepare a stabilized stock solution of this compound.

  • Prepare Antioxidant Stock Solution:

    • Ascorbic Acid: Prepare a 1% (w/v) solution in your desired deoxygenated solvent.

    • Sodium Metabisulfite: Prepare a 1% (w/v) solution in your desired deoxygenated solvent.

  • Determine Optimal Concentration:

    • Prepare several small-scale solutions of this compound in deoxygenated solvent.

    • Spike these solutions with varying concentrations of the antioxidant stock solution (e.g., to achieve final antioxidant concentrations of 0.01%, 0.05%, and 0.1%).

    • Include a control solution with no antioxidant.

  • Monitor Stability:

    • Store the solutions under your intended experimental conditions.

    • Analyze the solutions at various time points (e.g., 0, 4, 8, 24 hours) using your validated stability-indicating HPLC method.

    • Compare the rate of degradation in the antioxidant-containing solutions to the control to determine the most effective antioxidant concentration.

Visualizations

Diagram 1: Oxidation Prevention Workflow

Workflow for Preventing Oxidation cluster_storage Proper Storage cluster_handling Inert Atmosphere Handling cluster_solution Solution Preparation storage_conditions Store at 2-8°C Inert Atmosphere (N2/Ar) Protect from Light weighing Weigh in Glove Box or under Inert Gas Blanket storage_conditions->weighing Transfer to Inert Environment transfer Use Schlenk Techniques or Cannula Transfer for Solutions weighing->transfer final_use Use in Reaction transfer->final_use deoxygenate Deoxygenate Solvents (Sparging or Freeze-Pump-Thaw) antioxidants Add Antioxidant (e.g., Ascorbic Acid) deoxygenate->antioxidants Optional Stabilization antioxidants->final_use Prepare Final Solution

Caption: A workflow diagram illustrating the key steps to prevent the oxidation of this compound.

Diagram 2: Troubleshooting Logic for Unexpected Impurities

Troubleshooting Unexpected Impurities start Unexpected Impurities Detected check_sm Analyze Starting Material (SM) by HPLC start->check_sm sm_ok SM is Pure check_sm->sm_ok sm_bad SM is Degraded check_sm->sm_bad check_solvent Check Solvent Deoxygenation and Reaction Setup sm_ok->check_solvent remediate_sm Source New, Pure SM and Store Properly sm_bad->remediate_sm solvent_ok Inert Conditions Maintained check_solvent->solvent_ok solvent_bad Air Leak or Contaminated Solvent check_solvent->solvent_bad check_side_reaction Investigate Potential Side Reactions with Reagents solvent_ok->check_side_reaction remediate_solvent Improve Inert Atmosphere Technique and Use Fresh, Deoxygenated Solvents solvent_bad->remediate_solvent

Caption: A decision-making diagram for troubleshooting the source of impurities in reactions involving this compound.

References

  • Pizzigallo, M. D. R., et al. "Oxidation of Chloroanilines at Metal Oxide Surfaces." Journal of Environmental Science and Health, Part A, vol. 32, no. 4, 1997, pp. 915-930, [Link].

  • Lagerkvist, C., et al. "Oxidation of 4-chloroaniline studied by on-line electrochemistry electrospray ionization mass spectrometry." Journal of the American Society for Mass Spectrometry, vol. 20, no. 7, 2009, pp. 1267-75, [Link].

  • Gabrič, A., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics, vol. 14, no. 2, 2022, p. 325, [Link].

  • Nanda, K. K., et al. "From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs." Manufacturing Chemist, 20 Jan. 2023, [Link].

  • García-Gómez, D., et al. "Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study." Chemical Engineering Journal, vol. 322, 2017, pp. 494-503, [Link].

  • "Aromatic Amine Cleavage." Sustainability Dictionary, [Link]. Accessed 20 Feb. 2026.

  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Wipf Group, University of Pittsburgh, 22 Feb. 2014, [Link].

  • "how to deal with an air sensitive solid?" Reddit, 17 Nov. 2015, [Link].

  • Chaudhary, A. K., et al. "Bacterial degradation of monocyclic aromatic amines." Frontiers in Microbiology, vol. 6, 2015, p. 111, [Link].

  • Patolia, V. N. "An Introduction To Forced Degradation Studies For Drug Substance Drug Product." Pharmaceutical Online, 9 Jan. 2020, [Link].

  • do Nascimento, R. F., and Canteri, M. G. "Use of sodium metabisulfite and ascorbic acid as anti-browning agents in processed potatoes." British Food Journal, vol. 121, no. 11, 2019, pp. 2736-2748, [Link].

  • Ge, L., et al. "Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry." Environmental Science & Technology, vol. 49, no. 10, 2015, pp. 6343–6351, [Link].

  • "A Review on HPLC Method Development and Validation in Forced Degradation Studies." International Journal of Advanced Research in Science, Communication and Technology, vol. 5, no. 12, 2025, [Link].

  • "Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides." Journal of Hazardous Materials, vol. 403, 2021, p. 123612, [Link].

  • "ICSC 0130 - 3-CHLOROANILINE." International Labour Organization, [Link]. Accessed 20 Feb. 2026.

  • Tan, T. C., et al. "Effectiveness of ascorbic acid and sodium metabisulfite as anti-browning agent and antioxidant on green coconut water (Cocos nucifera) subjected to elevated thermal processing." International Food Research Journal, vol. 22, no. 2, 2015, pp. 631-637, [Link].

  • Cooper, J. "Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software." Waters Corporation, [Link]. Accessed 20 Feb. 2026.

  • "Importance of Forced Degradation In Stability-Indicating Methods." ARL Bio Pharma, [Link]. Accessed 20 Feb. 2026.

  • "Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations." ResearchGate, 8 Sep. 2015, [Link].

  • "Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations." PubMed, 15 Sep. 2015, [Link].

  • "Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology." PubMed Central, 13 Jan. 2022, [Link].

  • "HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts." LCGC North America, 15 Apr. 2022, [Link].

Sources

Validation & Comparative

Analytical Benchmarking: 13C NMR Characterization of 3-(Aminomethyl)-5-chloroaniline 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous analytical framework for the 13C NMR characterization of 3-(Aminomethyl)-5-chloroaniline dihydrochloride , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical scaffolds.[1]

Unlike standard spectral lists, this guide focuses on comparative benchmarking —distinguishing the target molecule from its free base, potential regioisomers, and synthetic impurities through specific diagnostic chemical shifts.

Executive Summary & Structural Logic

Target Molecule: this compound CAS: 1263283-63-9 (Salt form) / 683740-35-4 (Free Base) Molecular Formula: C7H9ClN2[1][2] · 2HCl[1]

In drug development, this scaffold is often synthesized via the reduction of 3-amino-5-chlorobenzonitrile or deprotection of Boc-intermediates.[1] The primary analytical challenge is confirming the full salt formation (stoichiometry) and distinguishing the substitution pattern (3,5-disubstituted vs. 2,4- or 3,4-isomers).

Key Analytical Insight: The formation of the dihydrochloride salt drastically alters the electronic environment of the aromatic ring compared to the free base. Specifically, the protonation of the aniline nitrogen (forming an anilinium ion) eliminates the lone-pair conjugation, causing a massive upfield shift (~20 ppm) of the ipso-carbon (C-NH2).[1] This is the primary diagnostic marker for product quality.

Chemical Shift Benchmarking (DMSO-d6)

The following data compares the expected shifts of the target dihydrochloride salt against the free base and predicted values. This comparison is essential for validating the extent of protonation.

Table 1: Comparative 13C NMR Shifts (ppm)
Carbon AssignmentAtom TypeTarget (2HCl Salt) (Expected)Free Base (Reference)Diagnostic Shift (Δ)
C1 (C-NH3+) Aromatic (Ipso)128.0 - 132.0 ~148.5-18 ppm (Upfield)
C3 (C-CH2) Aromatic (Ipso)138.0 - 142.0 ~144.0-4 ppm
C5 (C-Cl) Aromatic (Ipso)134.0 - 135.5 ~135.0Minimal
C7 (CH2-N) Benzylic CH241.5 - 42.5 ~45.8-3 to -4 ppm
C2, C4, C6 Aromatic CH118.0 - 125.0 112.0 - 118.0+5 to +8 ppm (Downfield)

Note on Solvent: Data is standardized for DMSO-d6 . Using D2O may cause slight variations (<1 ppm) but will result in the loss of exchangeable proton signals (NH2/NH3+) in 1H NMR, making DMSO the preferred solvent for full characterization.

Diagnostic Signal Analysis
  • The "Salt Check" (C1): If your spectrum shows a peak near 148 ppm , your product is likely the free base or a mono-hydrochloride salt where the aniline is not protonated. A fully formed dihydrochloride must show this signal shifted upfield to the 130 ppm region.

  • The Benzylic Anchor (C7): The methylene carbon (-CH2-) attached to the ammonium group typically appears as a sharp signal around 42 ppm .[1] In the free base, this is closer to 46 ppm .

  • Symmetry Check: The molecule is not symmetric. You must observe six distinct aromatic/aliphatic carbon signals (3 quaternary, 3 tertiary CH, 1 aliphatic CH2). If fewer peaks are observed, suspect overlapping isomers or decomposition.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this "Check-Verify" workflow.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]

  • Concentration: Dissolve 20-30 mg of the dihydrochloride salt in 0.6 mL solvent.

    • Critical: The salt may be hygroscopic. Ensure the sample is dry. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.

  • Temperature: 298 K (25°C).

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C-Cl, C-N) have long T1 relaxation times. A short D1 will suppress these diagnostic peaks, making assignment difficult.

  • Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons).

  • Spectral Width: -10 to 220 ppm.[1]

Step 3: Validation Workflow (DOT Diagram)

The following flowchart illustrates the logic for validating the structure based on the acquired spectrum.

NMR_Validation Start Acquire 13C{1H} Spectrum (DMSO-d6) Check_CH2 Check Aliphatic Region (30-50 ppm) Start->Check_CH2 Decision_CH2 Peak at ~42 ppm? Check_CH2->Decision_CH2 Check_Ipso Check Aromatic Ipso Region (120-150 ppm) Decision_CH2->Check_Ipso Yes Fail FAIL: Isomer/Impurity Suspected Decision_CH2->Fail No (Wrong Scaffold) Decision_Salt Peak at ~148 ppm? Check_Ipso->Decision_Salt Valid_Salt CONFIRMED: 2HCl Salt (C-N ~130 ppm) Decision_Salt->Valid_Salt No (Peak is ~130 ppm) Valid_Base WARNING: Free Base Present (Incomplete Salt Formation) Decision_Salt->Valid_Base Yes Isomer_Check Count Aromatic Peaks (110-145 ppm) Valid_Salt->Isomer_Check Decision_Count 6 Distinct Signals? Isomer_Check->Decision_Count Pass PASS: Structure Validated Decision_Count->Pass Yes Decision_Count->Fail No

Figure 1: Logic flow for validating 3-(Aminomethyl)-5-chloroaniline 2HCl using 13C NMR markers.

Troubleshooting & Common Impurities

Impurity Signal (ppm)Likely SourceRemediation
31.0 AcetoneResidual solvent from recrystallization.[1] Dry sample under high vacuum.
48-49 MethanolResidual solvent.[1] Common if HCl/MeOH was used for salt formation.
160-170 CarbamateIf Boc-deprotection was incomplete, a carbonyl peak will appear here.[1]
~148 (strong) Free BaseInsufficient HCl equivalents used. Treat with 4M HCl in Dioxane.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13465099, 3-(Aminomethyl)-5-chloroaniline. Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[3] (Standard reference for solvent impurities). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

LC-MS Characterization of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide

Executive Summary & Compound Profile

3-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS: 863870-94-2) is a critical bifunctional building block in medicinal chemistry, often serving as a linker or pharmacophore fragment. Its dual amine functionality—an aromatic aniline and an aliphatic benzylamine—presents unique analytical challenges.

This guide objectively compares LC-MS methodologies for characterizing this compound. Due to its high polarity (LogP ~0.7) and ionic nature (dihydrochloride salt), standard C18 protocols often result in void volume elution and poor peak shape. This document establishes Hydrophilic Interaction Liquid Chromatography (HILIC) and Pentafluorophenyl (PFP) phases as superior alternatives to traditional C18, supported by mechanistic rationale and protocol validation.

Compound Snapshot
PropertyValueAnalytical Implication
Formula C

H

ClN

· 2HCl
Salt form requires careful pH control in mobile phase.
MW (Free Base) 156.61 g/mol Low mass requires clean background (high purity solvents).
pKa (Est.) ~3.5 (Aniline), ~9.5 (Benzylamine)Dual ionization states; benzylamine is protonated at neutral pH.
LogP ~0.7Hydrophilic; poor retention on C18 without ion-pairing.

Comparative Methodology: Column Selection

The choice of stationary phase is the single most critical variable for this analyte. The table below synthesizes experimental performance metrics for three distinct column chemistries.

Performance Matrix
FeatureOption A: C18 (Standard) Option B: Fluorophenyl (PFP) Option C: HILIC (Recommended)
Mechanism Hydrophobic Interaction

-

Interaction & Dipole-Dipole
Hydrophilic Partitioning & Ion Exchange
Retention Poor (Elutes near void)Moderate (Selective for halogen)Excellent (Retains polar salt)
Peak Shape Tailing (Silanol interactions)Sharp (Specific interaction)Symmetrical (Good mass transfer)
MS Sensitivity Moderate (High aqueous content)High (High organic content)Highest (High organic desolvation)
Suitability Only with Ion-Pairing (Not recommended for MS)Good for impurity profilingBest for purity/identity assay
Mechanistic Insight
  • Why C18 Fails: The aliphatic amine (benzylamine) is fully protonated at acidic pH (standard LC-MS conditions). This charged species repels the hydrophobic C18 chains, leading to "blow-through" where the analyte elutes with the solvent front, making quantitation impossible.

  • The PFP Advantage: The electronegative fluorine atoms on the PFP ring interact strongly with the electron-deficient chloro-aniline ring of the analyte. This provides "orthogonal" selectivity, separating the target from non-chlorinated impurities.

  • The HILIC Solution: HILIC uses a polar stationary phase (e.g., bare silica or amide) with a high-organic mobile phase.[1] The polar dihydrochloride salt partitions into the water-rich layer on the silica surface, providing robust retention and superior ESI desolvation.

Recommended Experimental Protocol (HILIC-MS/MS)

This protocol is designed to be self-validating, ensuring that retention time stability and mass accuracy are confirmed within the run.

Sample Preparation
  • Solvent: 90:10 Acetonitrile:100mM Ammonium Formate (pH 3.0).

    • Rationale: Dissolving the salt in high water content causes peak distortion in HILIC. The ammonium formate ensures the salt is soluble while matching the initial mobile phase conditions.

  • Concentration: 10 µg/mL (for full scan), 100 ng/mL (for MRM).

LC Conditions
  • Column: Amide-HILIC or Bare Silica (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[2][3][4][5][6]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for salt loading)

    • 1-6 min: 95% -> 60% B (Elution of polar impurities)

    • 6-8 min: 60% B (Flush)

    • 8.1 min: 95% B (Re-equilibration - Critical for HILIC)

MS Parameters (ESI Positive)
  • Source: Electrospray Ionization (ESI+).[2]

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 350°C (High temp required for aqueous droplet desolvation).

  • Scan Mode:

    • Q1 Scan: 100–300 m/z (Check for [M+H]+ and dimers).

    • MRM (Quantitation): See section 4.

Mass Spectrometric Characterization

Spectral Identification

The mass spectrum of 3-(Aminomethyl)-5-chloroaniline provides a distinct fingerprint due to the chlorine isotope pattern.

  • Precursor Ion: [M+H]

    
     = 157.1 m/z  (based on 
    
    
    
    Cl).
  • Isotope Pattern: A secondary peak at 159.1 m/z (

    
    Cl) with approximately 33% intensity of the base peak.
    
    • Validation Check: If the 159/157 ratio deviates significantly from 0.3, suspect interference or co-eluting non-chlorinated impurities.

Fragmentation Pathways (MS/MS)

Collision Induced Dissociation (CID) yields characteristic fragments useful for Multiple Reaction Monitoring (MRM).

Transition (m/z)Fragment StructureCollision Energy (eV)Role
157.1 -> 140.1 [M+H - NH

]

15Quantifier (Loss of benzylamine nitrogen)
157.1 -> 122.1 [M+H - Cl]

25Qualifier (Radical loss of Chlorine)
157.1 -> 104.1 [M+H - NH

- HCl]

35Structural Confirmation

Visualized Workflows

Analytical Decision Tree

This diagram guides the researcher in selecting the correct column based on the specific matrix and purity requirements.

MethodSelection Start Start: Characterize 3-(Aminomethyl)-5-chloroaniline Goal Define Analytical Goal Start->Goal Purity Purity/Identity (Raw Material) Goal->Purity Matrix Biological Matrix (PK Study) Goal->Matrix HILIC Method: HILIC-MS (Amide Column) Purity->HILIC Clean Sample Cleanup? Matrix->Clean Reason1 Retains polar salt; High Sensitivity HILIC->Reason1 SPE SPE (MCX Cartridge) Clean->SPE Yes PFP Method: PFP-MS (Fluorophenyl Column) Clean->PFP No (Dilute & Shoot) SPE->HILIC Reason2 Separates from matrix interferences PFP->Reason2

Caption: Decision matrix for selecting HILIC vs. PFP stationary phases based on sample origin.

HILIC-MS/MS Workflow

The following diagram illustrates the optimized HILIC workflow to prevent common salt-induced suppression issues.

HILICWorkflow Sample Sample: Dihydrochloride Salt Prep Dissolve in 90% ACN (Prevents solvent mismatch) Sample->Prep LC HILIC Column (Amide) High pH Stability Prep->LC Injection Ion ESI Source (+) Desolvation @ 350°C LC->Ion Elution Detect QQQ Detection MRM: 157 -> 140 Ion->Detect m/z Filter

Caption: Step-by-step HILIC-MS/MS workflow emphasizing solvent matching during sample preparation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Split Peaks Solvent MismatchEnsure sample diluent matches initial mobile phase (e.g., 90% ACN). Do not dissolve in 100% water.
Retention Drift HILIC EquilibrationHILIC columns require longer equilibration than C18. Allow 20 column volumes between runs.
Low Signal Ion SuppressionThe dihydrochloride salt introduces Cl- ions. Divert the first 1 min to waste to avoid source contamination.

References

  • PubChem. (2025).[7][8] Compound Summary: this compound. National Library of Medicine. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Authoritative review on HILIC mechanisms for hydrophilic amines).
  • Agilent Technologies. (2019).[9] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Waters Corporation. (2020). HILIC Method Development Strategies for Polar Basic Compounds. Application Note. [Link]

  • BenchChem. (2025). Fragmentation of Chloroanilines in Mass Spectrometry.

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride

[1]

Executive Safety Snapshot

Immediate Action Required: Treat this substance as a High-Priority Halogenated Toxicant . As a Senior Application Scientist, I often see this compound mishandled because it looks like a benign salt. It is not. It combines the acute toxicity of chlorinated anilines with the corrosivity of a hydrochloride salt.

Critical Prohibition:

  • NEVER dispose of this down the drain. It is highly toxic to aquatic life and will disrupt municipal water treatment bacterial flora.

  • NEVER mix with bleach (Sodium Hypochlorite).[1] This generates toxic chloramines and potential explosive intermediates.

Chemical Profile & Hazard Identification
PropertyDataOperational Implication
Chemical Structure Chlorinated Aniline (Salt form)High aquatic toxicity; potential mutagen.[1]
Form Dihydrochloride (2HCl)Acidic: Hygroscopic and corrosive to mucous membranes.[1]
Solubility High (Water)Spreads rapidly in wet environments/spills.[1]
Key Hazards Acute Tox.[1][2] (Oral/Dermal), Aquatic Acute 1Requires "Blue" (Health) and "White" (Corrosive) segregation.
Waste Stream Halogenated Organic Must be incinerated at high temperatures (>1000°C).[1]

The Science of Disposal (Causality & Logic)

To ensure safety, we must understand the why behind the protocol.

  • The Halogen Factor (Cl): The presence of the chlorine atom on the aromatic ring renders this molecule resistant to standard biodegradation. If released into the environment, it bioaccumulates. Therefore, High-Temperature Incineration is the only validated disposal method to break the C-Cl bond effectively.[1]

  • The Amine/Acid Factor (HCl): As a dihydrochloride, this compound hydrolyzes to lower the pH of local moisture, causing immediate acid burns. However, if you neutralize it with a strong base (like NaOH) before disposal, you liberate the free base aniline , which is significantly more volatile and readily absorbed through the skin.

    • Strategic Choice: We dispose of it as the solid salt or acidic solution to keep the volatility low, letting the professional waste facility handle the neutralization/incineration.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance/Powder)

Use this for expired shelf stock or weighing boat residues.

  • PPE Verification: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Respiratory protection (N95 or fume hood) is mandatory due to dust inhalation risks.

  • Primary Containment: Place the container or debris into a clear, chemically resistant plastic bag (4 mil polyethylene).

  • Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(Aminomethyl)-5-chloroaniline 2HCl"[1]

    • Hazard Checkbox: Toxic, Corrosive.

    • Note: "Halogenated Organic Solid."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction byproducts.

  • Segregation: Do not combine with "Non-Halogenated" solvents (like Acetone/Ethanol waste) if possible.[1] This keeps the cost of disposal lower and prevents cross-reactivity.

  • Container: Use a dedicated "Halogenated Waste" carboy (HDPE or Glass).

  • pH Check: If the solution is highly acidic (pH < 2), ensure the waste container is rated for corrosives.

  • Labeling:

    • Constituents: List all solvents + "3-(Aminomethyl)-5-chloroaniline 2HCl (

    • Hazard Checkbox: Flammable (if solvents present), Toxic, Corrosive.

Visual Workflows (Decision Logic)

Diagram 1: Waste Stream Decision Tree

This logic ensures you select the correct regulatory path for disposal.

WasteSegregationStartWaste Generation:3-(Aminomethyl)-5-chloroaniline 2HClStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidActionDouble Bag in4-mil PolyethyleneSolidPath->SolidActionLiquidCheckContains HalogenatedSolvents (DCM, Chloroform)?LiquidPath->LiquidCheckBinSolidBin: Solid Hazardous Waste(Toxic/Corrosive)SolidAction->BinSolidHaloYesYesLiquidCheck->HaloYesHaloNoNo (Aqueous/Methanol)LiquidCheck->HaloNoBinHaloCarboy: HalogenatedOrganic WasteHaloYes->BinHaloBinAqCarboy: Aqueous Toxic Waste(DO NOT DRAIN)HaloNo->BinAq

Caption: Operational logic for segregating chlorinated aniline waste streams to ensure regulatory compliance.

Diagram 2: Spill Response Protocol

A self-validating loop to ensure the area is safe after an accident.[1]

SpillResponseAccidentSpill DetectedSecure1. Evacuate & Ventilate(Dust Risk)Accident->SecurePPE2. Don PPE:Nitrile Gloves, N95, GogglesSecure->PPETypeCheckSolid or Liquid?PPE->TypeCheckSolidClean3. Scoop gently(Avoid Dust)TypeCheck->SolidCleanLiquidClean3. Absorb withVermiculite/SandTypeCheck->LiquidCleanNeutralize4. Wipe Surface withDilute Sodium BicarbonateSolidClean->NeutralizeLiquidClean->NeutralizeCollect5. Collect all materialinto HazWaste BagNeutralize->CollectValidation6. Validation Check:pH Test Surface + VisualCollect->ValidationRepeatResidue FoundValidation->RepeatFailFinish7. Report to EHSValidation->FinishPassRepeat->Neutralize

Caption: Closed-loop spill response ensuring complete neutralization and removal of toxic residues.

Emergency Contingencies

Spill Cleanup (Small Scale < 50g)[1]
  • Neutralization: Because this is a dihydrochloride, the spill will be acidic. After absorbing the bulk material, wipe the surface with a 5% Sodium Bicarbonate solution.

    • Observation: Look for bubbling (CO2 release). Continue until bubbling stops.

  • Decontamination: Follow with a soap and water wash.[1][3]

  • Verification: Use a pH strip on the wet surface. It should read neutral (pH 6-8).[1] If it is red (acidic), repeat bicarbonate wash.

Incompatibility Warning
  • Oxidizers: Reaction with strong oxidizers (Peroxides, Permanganates) may cause fire.

  • Hypochlorites (Bleach): STRICTLY FORBIDDEN. Mixing aniline derivatives with bleach produces chloramines, which are potent respiratory toxins.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Washington, D.C.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7812 (4-Chloroaniline - Parent Structure Data).[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1][4]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Reactant of Route 2
3-(Aminomethyl)-5-chloroaniline dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.